4-[(Dimethylamino)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(dimethylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFSTRGQQNSRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356573 | |
| Record name | 4-[(dimethylamino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18364-71-1 | |
| Record name | 4-[(dimethylamino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Dimethylamino)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[(Dimethylamino)methyl]benzoic acid synthesis protocols
An In-depth Technical Guide to the Synthesis of 4-[(Dimethylamino)methyl]benzoic Acid
For researchers, scientists, and professionals in drug development, this compound is a valuable building block and intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring both a carboxylic acid and a tertiary amine, allows for diverse chemical modifications. This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and process visualizations.
Synthetic Strategies
Two principal synthetic routes are commonly employed for the preparation of this compound:
-
Route 1: Nucleophilic Substitution. This is a straightforward and widely used method involving the reaction of a 4-(halomethyl)benzoic acid derivative, typically 4-(chloromethyl)benzoic acid, with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, displacing the halide to form the desired product.
-
Route 2: Reductive Amination. This approach begins with 4-formylbenzoic acid, which is reacted with dimethylamine to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the final product. This method is a cornerstone of amine synthesis in medicinal chemistry.
Route 1: Nucleophilic Substitution
This route is advantageous due to the commercial availability of the starting material, 4-(chloromethyl)benzoic acid. The reaction proceeds via a standard SN2 mechanism.
Reaction Scheme
Caption: Nucleophilic substitution of 4-(chloromethyl)benzoic acid with dimethylamine.
Experimental Protocol
This protocol is based on analogous amination reactions of chloromethylated aromatic compounds.[2]
-
Reaction Setup: To a solution of 4-(chloromethyl)benzoic acid (1.0 eq) in a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add an excess of dimethylamine (typically a 2.0 M solution in THF, 2-3 eq) and a base such as potassium carbonate (K₂CO₃, 2-3 eq) to neutralize the HCl byproduct.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and adjust the pH to the isoelectric point (approximately pH 4-5) with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
Quantitative Data
| Parameter | Value/Range | Reference/Analogy |
| Starting Material | 4-(Chloromethyl)benzoic acid | [2] |
| Reagent | Dimethylamine (2.0 M solution in THF) | Analogous Aminations |
| Base | Potassium Carbonate (K₂CO₃) | Analogous Aminations |
| Solvent | THF, DMF | Analogous Aminations |
| Temperature | Room Temperature (20-25 °C) | [2] |
| Reaction Time | 12-24 hours | Analogous Aminations |
| Typical Yield | 85-95% | Estimated from similar reactions |
Route 2: Reductive Amination
This route is a powerful method for forming C-N bonds and is an excellent alternative if 4-formylbenzoic acid is a more readily available starting material.
Reaction Scheme
Caption: Reductive amination of 4-formylbenzoic acid with dimethylamine.
Experimental Protocol
This protocol is adapted from standard reductive amination procedures. A patent describing the synthesis of isomeric N,N-dimethylaminobenzoic acids from nitrobenzoic acid via catalytic hydrogenation provides a basis for the reduction step.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq) in a suitable solvent, such as methanol or dichloroethane (DCE). Add dimethylamine (1.5-2.0 eq, e.g., as a 2.0 M solution in THF).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction:
-
Method A (Sodium Triacetoxyborohydride): Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the mixture. Stir at room temperature for 12-24 hours.
-
Method B (Catalytic Hydrogenation): Transfer the mixture to a hydrogenation vessel. Add a catalyst, such as 5-10% Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi and stir vigorously until hydrogen uptake ceases.[3]
-
-
Work-up:
-
For Method A: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
For Method B: Filter the reaction mixture through a pad of Celite to remove the catalyst.[3]
-
Combine the organic layers (if applicable) and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by precipitation/crystallization as described in Route 1, or by column chromatography on silica gel.
Quantitative Data
| Parameter | Value/Range | Reference/Analogy |
| Starting Material | 4-Formylbenzoic acid | [4] |
| Reagent | Dimethylamine (1.5-2.0 eq) | Standard Protocols |
| Reducing Agent | NaBH(OAc)₃ or H₂/Pd-C | [3] |
| Solvent | Methanol, Dichloroethane (DCE) | [3] |
| Temperature | Room Temperature (20-25 °C) | Standard Protocols |
| Reaction Time | 12-24 hours | Standard Protocols |
| Typical Yield | 70-90% | Estimated from similar reactions |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of a chemical compound in a research setting, applicable to both routes described.
Caption: A generalized workflow for chemical synthesis and purification.
References
- 1. CAS 18364-71-1: this compound [cymitquimica.com]
- 2. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 3. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]
- 4. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-[(Dimethylamino)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-[(Dimethylamino)methyl]benzoic acid (CAS Number: 18364-71-1). This document is intended to serve as a valuable resource for professionals in research, development, and quality control, offering readily accessible data and detailed experimental methodologies.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. It is important to distinguish this compound from its isomer, 4-(Dimethylamino)benzoic acid (CAS 619-84-1), as their properties differ significantly.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 18364-71-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 283.8 ± 23.0 °C (Predicted) | [4][5] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [4][5] |
Table 2: Acid-Base and Solubility Properties
| Property | Value | Source |
| pKa | 3.77 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in polar solvents | [1][6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Finely powdered sample of this compound
-
Heating bath fluid (if using Thiele tube)
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Apparatus and Materials:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Accurately weighed sample of this compound
-
Solvent (e.g., deionized water or a mixed aqueous-organic solvent system if solubility is low)
-
Standard pH buffers for calibration
Procedure:
-
The pH meter is calibrated using standard buffers.
-
A known amount of this compound is dissolved in a suitable solvent in a beaker.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized base is added in small, precise increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration is continued until the pH has passed the equivalence point, indicated by a sharp change in pH.
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Apparatus and Materials:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Sample of this compound
Procedure:
-
A standard solution of the compound is prepared in either the aqueous or organic phase.
-
Equal volumes of the n-octanol and aqueous phases are added to the separatory funnel or vial.
-
A known amount of the compound is added, ensuring the concentration is not high enough to cause saturation in either phase.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation if an emulsion has formed.
-
Aliquots are carefully taken from both the aqueous and organic phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of a physicochemical property, such as pKa.
Caption: Workflow for pKa determination by potentiometric titration.
References
Unraveling the Functional Profile of 4-[(Dimethylamino)methyl]benzoic Acid: A Review of Current Knowledge
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Dimethylamino)methyl]benzoic acid is a synthetic organic compound recognized primarily for its role as a versatile intermediate in chemical synthesis. Despite its application in the development of more complex molecules, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its intrinsic mechanism of action and specific biological activities. This technical guide addresses the current state of knowledge, transparently reporting the absence of established data on its core biological functions. To provide a valuable context for researchers, this document will detail the known applications of this compound and explore the established mechanisms of structurally related compounds. This approach aims to offer a foundational perspective for future research endeavors while maintaining a clear distinction between established facts and speculative correlations.
Introduction to this compound
This compound, with the CAS number 18364-71-1, is an aromatic carboxylic acid derivative. Its molecular structure features a benzoic acid core substituted at the para position with a dimethylaminomethyl group. This configuration imparts specific chemical properties, such as enhanced solubility and reactivity, which are advantageous in various synthetic organic chemistry applications.[1][2]
The primary documented use of this compound is as a building block in the synthesis of more complex molecules, including pharmaceuticals.[1] It is particularly noted as an intermediate in the development of antihistamines and other therapeutic agents.[1] Its structure allows for effective modification, making it a valuable component in the creation of compounds with specific, desired biological activities.
It is critical to state at the outset that, following an extensive literature search, no specific biological mechanism of action has been elucidated for this compound itself. The subsequent sections will, therefore, focus on its established role in synthesis and the biological activities of structurally analogous compounds to provide a contextual framework for researchers.
Established Applications in Synthesis
The utility of this compound in a laboratory and industrial setting is primarily as a reactive intermediate. The carboxylic acid group can undergo esterification, amidation, and other reactions typical of this functional group. The tertiary amine of the dimethylaminomethyl moiety can act as a base or a nucleophile and can be quaternized to form ammonium salts. This dual functionality makes it a versatile precursor in multi-step synthetic pathways.
A general workflow for the utilization of a synthetic intermediate like this compound in a drug discovery context is illustrated below.
Figure 1. A generalized workflow illustrating the use of a chemical intermediate in drug discovery.
Analysis of Structurally Related Compounds and their Mechanisms of Action
In the absence of direct data for this compound, examining the biological activities of structurally similar molecules can offer potential, albeit speculative, avenues for future investigation. It is imperative to reiterate that the following mechanisms are not attributed to this compound.
Aminomethylbenzoic Acid: An Antifibrinolytic Agent
A structurally related compound, 4-aminomethylbenzoic acid (PAMBA), is known to possess antifibrinolytic properties. This molecule lacks the N,N-dimethyl groups of the target compound.
Mechanism of Action: 4-aminomethylbenzoic acid functions by inhibiting the breakdown of fibrin clots.[3] It acts as an inhibitor of plasmin, a crucial enzyme in the fibrinolytic pathway responsible for degrading fibrin.[4] By blocking the action of plasmin, 4-aminomethylbenzoic acid helps to stabilize blood clots, which is therapeutically beneficial in conditions characterized by excessive bleeding.[4] Additionally, some anti-inflammatory properties have been reported.[4]
Figure 2. The antifibrinolytic mechanism of 4-aminomethylbenzoic acid.
Benzoic Acid Derivatives as VLA-4 Antagonists
Research into other, more complex benzoic acid derivatives has identified potent antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein that plays a role in cell adhesion and inflammation.
A study on a series of benzoic acid derivatives demonstrated their ability to act as VLA-4 antagonists. The lead compounds in these studies, while structurally more complex than this compound, share the core benzoic acid moiety. The introduction of specific substituents was found to be crucial for their pharmacokinetic properties and inhibitory activity.
| Compound ID (Example from Literature) | Target | IC50 (nM) | In Vivo Efficacy (Rat Pleurisy Model) |
| 12l (A specific diphenylurea benzoic acid derivative) | VLA-4 | 0.51 | Efficacious with oral administration at 10 mg/kg |
| Table 1: Example quantitative data for a complex benzoic acid derivative acting as a VLA-4 antagonist. This data is not for this compound. |
Experimental Protocols for Analogous Compounds
To aid researchers in designing future studies, this section provides an example of a detailed experimental protocol that could be used to assess the biological activity of a novel compound, based on methodologies for related structures.
Protocol: In Vitro VLA-4 Antagonist Assay (Illustrative)
This protocol is a hypothetical example for assessing the VLA-4 antagonist activity of a test compound.
-
Cell Culture: Maintain Jurkat cells (a human T lymphocyte cell line expressing VLA-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Ligand Coating: Coat 96-well microplates with VCAM-1 (the ligand for VLA-4) at a concentration of 1 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.
-
Cell Labeling: Harvest Jurkat cells and label with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the fluorescently labeled Jurkat cells with various concentrations of the test compound (or vehicle control) for 30 minutes at room temperature.
-
Adhesion Assay:
-
Wash the VCAM-1 coated plates to remove unbound ligand.
-
Add the pre-incubated cells to the wells and allow them to adhere for 1 hour at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 3. An illustrative experimental workflow for an in vitro cell adhesion assay.
Conclusion and Future Directions
This compound is a valuable chemical intermediate with a well-defined role in organic synthesis. However, there is a clear and significant lack of publicly available data regarding its specific biological mechanism of action. This technical guide has summarized the known applications of this compound and provided a contextual analysis of structurally related molecules with established biological activities, such as 4-aminomethylbenzoic acid and certain VLA-4 antagonists.
For the scientific community, this presents a clear opportunity for novel research. Future studies should be directed towards:
-
Initial Biological Screening: Performing broad in vitro screens to identify any potential biological targets of this compound.
-
Mechanism of Action Studies: Should any activity be identified, subsequent detailed mechanistic studies would be warranted to elucidate the specific signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to understand how structural modifications influence any observed biological activity.
By transparently stating the current knowledge gap and providing a framework based on related compounds, this guide aims to facilitate and inspire future research into the potential biological and therapeutic roles of this compound.
References
Crystal Structure of 4-[(Dimethylamino)methyl]benzoic Acid: A Technical Overview and Guide to Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 4-[(Dimethylamino)methyl]benzoic acid. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not yet been reported. This document, therefore, serves as a foundational guide for researchers aiming to determine its crystal structure. It provides known chemical data, a proposed synthetic protocol, and a detailed experimental workflow for single-crystal X-ray diffraction analysis.
Introduction
This compound is an organic compound featuring a benzoic acid core substituted with a dimethylaminomethyl group.[1] This substitution can influence its chemical properties, such as solubility and basicity, making it a compound of interest in medicinal chemistry and materials science.[1] Understanding the three-dimensional arrangement of atoms in its crystalline state is crucial for predicting its physicochemical properties, designing derivatives with enhanced functionalities, and for its potential application in drug development.
While crystal structures of related compounds like 4-(dimethylamino)benzoic acid have been determined, the specific arrangement of this compound in the solid state remains to be elucidated. This guide provides the necessary theoretical and practical framework to undertake this research.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 18364-71-1 | [1] |
| SMILES | CN(C)Cc1ccc(cc1)C(=O)O | [1] |
| InChI | InChI=1S/C10H13NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | [1] |
Proposed Synthesis and Crystallization Protocol
The following is a proposed method for the synthesis and subsequent crystallization of this compound, adapted from established procedures for similar compounds.
Synthesis: Reductive Amination of 4-Formylbenzoic Acid
This procedure involves the reductive amination of 4-formylbenzoic acid with dimethylamine.
Materials:
-
4-Formylbenzoic acid
-
Dimethylamine solution (e.g., 40% in water)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-formylbenzoic acid (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and add dimethylamine solution (2.0-3.0 eq) dropwise.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate iminium ion.
-
Cool the reaction mixture again in an ice bath and add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by carefully adding 1 M HCl until the effervescence ceases.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 4-6) using 1 M NaOH to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Protocol: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water) to create a near-saturated solution.
-
Gently warm the solution to ensure all the solid is dissolved.
-
Filter the hot solution through a syringe filter into a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
Visualization of Experimental Workflows
The following diagrams illustrate the proposed synthesis and the general workflow for crystal structure determination.
Caption: Workflow for the proposed synthesis of this compound.
Caption: Standard experimental workflow for crystal structure determination.
Conclusion
While the crystal structure of this compound is not currently known, this guide provides a clear pathway for its determination. The proposed synthesis and crystallization protocols, combined with the standard workflow for single-crystal X-ray diffraction, offer a comprehensive starting point for researchers. The elucidation of this crystal structure would be a valuable contribution to the fields of chemistry and drug development, enabling a deeper understanding of its structure-property relationships.
References
A Technical Guide to the Spectroscopic Profile of 4-[(Dimethylamino)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-[(Dimethylamino)methyl]benzoic acid (CAS 18364-71-1). Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed analysis of structurally similar compounds to predict its spectroscopic behavior. This approach offers researchers a valuable reference for the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.
Introduction
This compound is an organic compound featuring a benzoic acid moiety substituted at the para position with a dimethylaminomethyl group. [1]This structure suggests potential applications as an intermediate in organic synthesis and pharmaceuticals. [1]A thorough understanding of its spectroscopic properties is essential for its synthesis, identification, and quality control in research and development. This guide addresses the absence of readily available spectral data by providing a predictive analysis based on key structural analogs.
Predicted Spectroscopic Data
The following tables summarize the experimental spectroscopic data for key structural analogs of this compound. These analogs were chosen to represent the distinct chemical environments within the target molecule: the p-substituted benzoic acid ring and the dimethylaminomethyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| This compound (Predicted) | ~7.9-8.1 (d) | 2H, Ar-H ortho to -COOH |
| ~7.3-7.5 (d) | 2H, Ar-H ortho to -CH₂- | |
| ~3.5-3.7 (s) | 2H, -CH₂- | |
| ~2.2-2.4 (s) | 6H, -N(CH₃)₂ | |
| >10 (br s) | 1H, -COOH | |
| 4-(Aminomethyl)benzoic acid | 7.96 (d), 7.42 (d) [2] | Ar-H |
| 3.87 (s) [2] | -CH₂- | |
| N,N-Dimethylbenzylamine | ~7.2-7.8 (m) | 5H, Ar-H |
| ~2.8 (d) | 6H, -N(CH₃)₂ | |
| 4-Methylbenzoic acid | 8.04 (d), 7.30 (d) [1] | Ar-H |
| 2.46 (s) [1] | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) | Assignment |
| This compound (Predicted) | ~167-170 | -COOH |
| ~140-145 | Ar-C para to -COOH | |
| ~129-131 | Ar-C ortho to -COOH | |
| ~128-130 | Ar-C ortho to -CH₂- | |
| ~125-128 | Ar-C para to -CH₂- | |
| ~60-65 | -CH₂- | |
| ~45-50 | -N(CH₃)₂ | |
| 4-(Aminomethyl)benzoic acid | 175.7, 147.2, 130.0, 128.0, 127.3, 45.4 | Various Carbons [3] |
| N,N-Dimethylbenzylamine | 139.5, 129.1, 128.2, 126.9, 64.3, 45.4 | Various Carbons |
| 4-Methylbenzoic acid | 172.5, 144.7, 130.3, 129.3, 126.6, 21.8 [1] | Various Carbons |
Table 3: Predicted IR Absorption Bands
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound (Predicted) | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2950 | C-H stretch (aliphatic) | |
| ~1680-1710 | C=O stretch (carboxylic acid) | |
| ~1600, ~1450 | C=C stretch (aromatic) | |
| ~1200-1300 | C-N stretch | |
| 4-(Aminomethyl)benzoic acid | 3400-2500 (broad), 1686, 1612, 1555 | O-H, C=O, N-H, C=C vibrations |
| N,N-Dimethylbenzylamine | ~3000, ~1200 | C-H, C-N stretches |
| 4-Methylbenzoic acid | 2920, 1685, 1611, 1576, 1421, 1322, 1290, 930, 856, 756, 690 | O-H, C=O, C=C vibrations |
Table 4: Predicted Mass Spectrometry Data
| Compound | m/z | Assignment |
| This compound (Predicted) | 179 | [M]⁺ (Molecular Ion) |
| 135 | [M - COOH]⁺ | |
| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) | |
| N,N-Dimethylbenzylamine | 135 | [M]⁺ |
| 91 | [C₇H₇]⁺ | |
| 58 | [CH₂=N(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with acid/base adjustment for solubility). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Use tetramethylsilane (TMS) as an internal standard (0 ppm). [4][5] 4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio, which is dependent on the sample concentration. [6] 5. Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. The resulting spectra should be phased, baseline-corrected, and referenced.
-
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Methodology:
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal. 2. Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer. [7] 3. Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. [8]Place the sample in the spectrometer and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument. [9] 2. Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). [10] 3. Data Acquisition: Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is introduced into a vacuum chamber and vaporized before ionization. [11] 4. Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound through the analysis of its structural analogs. The tabulated data and generalized experimental protocols offer a valuable resource for researchers in the synthesis and characterization of this and related compounds. The presented workflow diagram provides a clear visual representation of the analytical process. It is anticipated that this guide will facilitate further research and development involving this compound.
References
- 1. rsc.org [rsc.org]
- 2. Second-Generation Meridianin Analogues Inhibit the Formation of Mycobacterium smegmatis Biofilms and Sensitize Polymyxin-Resistant Gram-Negative Bacteria to Colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
Navigating the Solubility Landscape of 4-[(Dimethylamino)methyl]benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Dimethylamino)methyl]benzoic acid (CAS No. 18364-71-1) and its hydrochloride salt are organic compounds of interest in pharmaceutical research and organic synthesis. An understanding of their solubility in various solvents is fundamental to their application, influencing everything from reaction kinetics and purification to formulation development and bioavailability. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a workflow for assessing this critical physicochemical property.
While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide consolidates qualitative information and provides the necessary framework for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound HCl |
| CAS Number | 18364-71-1 | 17847-26-6 |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 179.22 g/mol | 215.67 g/mol |
| Appearance | White to off-white solid | Not specified |
Qualitative Solubility Profile
The solubility of a compound is intrinsically linked to its polarity and the nature of the solvent. Based on available information, a qualitative solubility profile for this compound has been compiled.
| Solvent Class | Solubility Description | Rationale |
| Polar Solvents | Soluble | The presence of the carboxylic acid and dimethylamino groups enhances solubility in polar solvents. |
| Water | Expected to be pH-dependent | The carboxylic acid and amino groups can be ionized depending on the pH, which would significantly affect aqueous solubility. |
| Non-polar Solvents | Expected to have low solubility | The polar functional groups will limit solubility in non-polar environments. |
Experimental Determination of Solubility
For drug development and process chemistry, precise quantitative solubility data is essential. The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
2. Materials:
- This compound (or its HCl salt)
- Solvent of interest (e.g., water, ethanol, phosphate buffer)
- Shaking incubator or water bath with temperature control
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
3. Procedure:
- Prepare a stock solution of the compound of known concentration for calibration standards.
- Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.
- Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. Preliminary studies can be conducted to determine the time to reach equilibrium.
- After the equilibration period, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be immediately filtered through a syringe filter.
- Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
- Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared from the stock solution.
- Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
4. Data Analysis:
- Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.
- Use the regression equation from the calibration curve to determine the concentration of the diluted sample.
- Calculate the original solubility by multiplying the determined concentration by the dilution factor.
Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of compounds in various solvents. These methods utilize molecular descriptors to correlate the chemical structure with its solubility. While predictive, it is important to note that these are estimations and should ideally be confirmed by experimental data.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be fully elucidated in the literature, the provided qualitative information and detailed experimental protocol offer a clear path for researchers and drug development professionals to determine this critical parameter. The systematic approach outlined here will enable the generation of reliable solubility data, which is indispensable for the successful application and development of this compound.
An In-depth Technical Guide on the Thermal Stability of 4-[(Dimethylamino)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-[(Dimethylamino)methyl]benzoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on providing a framework for its thermal analysis. It includes a comparative analysis with a structurally similar compound, detailed experimental protocols for key analytical techniques, and logical workflows to guide researchers in obtaining thermal stability data.
Introduction
This compound is a substituted benzoic acid derivative.[1] Its structure, featuring a carboxylic acid group and a dimethylaminomethyl substituent, suggests its potential use as an intermediate in organic synthesis and pharmaceuticals.[1] Understanding the thermal stability of such compounds is critical for safe handling, storage, processing, and for predicting their shelf-life and degradation pathways. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of this and similar organic molecules.
Physicochemical Properties and Analog Comparative Data
Table 1: Physicochemical and Known Thermal Data
| Property | This compound | 4-(Dimethylamino)benzoic acid (Analog) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 179.22 g/mol | 165.19 g/mol |
| Appearance | White to off-white solid | Light grey crystalline powder |
| Melting Point | Data not available | 241-243 °C (decomposes) |
| Decomposition | Data not available | Decomposes upon melting |
The decomposition of 4-(Dimethylamino)benzoic acid at its melting point suggests that this compound may also exhibit similar thermal instability. The primary decomposition pathway for many substituted aminobenzoic acids is decarboxylation, involving the loss of carbon dioxide.[4]
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina).
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate a TGA thermogram.
-
Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Objective: To determine the melting point, enthalpy of fusion, and to identify any exothermic or endothermic decomposition events of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature above its expected melting/decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to generate a DSC thermogram.
-
Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.
-
Determine the onset temperature and the peak temperature for each thermal event.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the proposed thermal analysis experiments.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the scientific literature, this guide provides the necessary framework for its determination. By following the detailed TGA and DSC protocols, researchers can obtain crucial data on its decomposition temperature, melting behavior, and overall thermal profile. The comparison with the analog 4-(Dimethylamino)benzoic acid suggests that decomposition upon melting is a likely characteristic. The experimental workflows and methodologies presented here offer a clear path for the comprehensive thermal characterization of this compound, which is essential for its safe and effective application in research and drug development.
References
Unveiling the Potential: A Technical Guide to 4-[(Dimethylamino)methyl]benzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 4-[(Dimethylamino)methyl]benzoic acid (CAS No: 18364-71-1). Despite its availability as a chemical intermediate, publicly accessible data on the specific biological activities of this compound is notably scarce. This document synthesizes the available chemical information for this compound and explores the potential for biological activity by examining structurally related benzoic acid derivatives with established pharmacological profiles. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic possibilities of this molecule.
Introduction to this compound
This compound is a synthetic organic compound featuring a benzoic acid core substituted with a dimethylaminomethyl group at the para-position.[1] Its chemical structure suggests potential for diverse chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Commercial suppliers primarily market this compound as a building block for organic synthesis.[3][4]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 18364-71-1 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Boiling Point | 283.8 °C at 760 mmHg | [2] |
Current Status of Biological Activity Research
A thorough review of scientific literature and patent databases reveals a significant gap in the direct biological evaluation of this compound. No peer-reviewed studies detailing its specific anticancer, antimicrobial, anti-inflammatory, or other therapeutic activities were identified. The compound is primarily cited for its role as a synthetic intermediate.[1][2] Its structure is noted to be adaptable for creating compounds with specific biological activities and for use in drug delivery systems to improve the solubility and bioavailability of active pharmaceutical ingredients.[2]
Potential Biological Activities: An Extrapolation from Structurally Related Compounds
While direct evidence is lacking, the benzoic acid scaffold is a common feature in a multitude of biologically active molecules. The following sections explore potential activities of this compound based on the established pharmacology of its structural relatives.
It is critical to emphasize that the following are speculative and require experimental validation.
Potential Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their anticancer properties. For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. A patented compound, 4-((2-(2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid, has demonstrated moderate anticancer activity against several tumor cell lines.[5] Furthermore, derivatives of 4-methoxybenzoic acid have shown potential by targeting cell survival pathways like Akt/NFκB.[6]
Hypothetical Signaling Pathway for Anticancer Activity of a Benzoic Acid Derivative
References
- 1. CAS 18364-71-1: this compound [cymitquimica.com]
- 2. 4-((Dimethylamino)methyl)benzoic acid [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 18364-71-1 [chemicalbook.com]
- 5. US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Derivatization of 4-[(Dimethylamino)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic derivatization strategies for 4-[(Dimethylamino)methyl]benzoic acid. This versatile building block, characterized by a benzoic acid moiety and a dimethylaminomethyl substituent, serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its structure allows for straightforward modification of the carboxylic acid group into a variety of functional derivatives, most notably esters and amides, which are fundamental transformations in the development of new chemical entities.
The presence of the dimethylamino group can enhance the solubility and basicity of the molecule and its derivatives, potentially influencing the pharmacokinetic properties of resulting compounds. This document outlines key experimental protocols for esterification and amidation, presents quantitative data from analogous reactions to serve as a benchmark, and visualizes the reaction workflows.
Core Derivatization Reactions: Esterification and Amidation
The primary site for derivatization on this compound is the carboxylic acid functional group. The two most common and synthetically valuable transformations are esterification (reaction with an alcohol) and amidation (reaction with an amine).
Esterification
Esterification converts the carboxylic acid into an ester. This is often achieved through acid-catalyzed reactions with an excess of alcohol (Fischer Esterification) or by using coupling agents to activate the carboxylic acid for reaction with the alcohol, a method particularly useful for more complex or sterically hindered alcohols.
Amidation
The formation of an amide bond is one of the most critical reactions in drug development. Direct reaction between a carboxylic acid and an amine is typically inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the use of coupling agents is standard practice to activate the carboxylic acid and facilitate nucleophilic attack by the amine.
Data Presentation: Representative Yields
While specific quantitative data for a wide range of derivatives of this compound is not extensively published in dedicated studies, the following tables summarize typical yields for foundational derivatization reactions on structurally similar benzoic acids. This data serves as a reliable benchmark for reaction planning and optimization.
Table 1: Representative Esterification Yields of Benzoic Acid Analogs
| Starting Acid | Alcohol | Coupling Method/Catalyst | Solvent | Typical Yield (%) | Reference Compound Class |
|---|---|---|---|---|---|
| 4-(Dimethylamino)benzoic acid | Methanol | H₂SO₄ (catalytic) | Methanol | ~96% | Aromatic Amino Acid |
| Benzoic Acid | Ethanol | H₂SO₄ (catalytic) | Ethanol | ~95% | Aromatic Carboxylic Acid |
| Benzoic Acid | Benzyl Alcohol | Montmorillonite K10 | None (Solvent-free) | High | Aromatic Carboxylic Acid |
| Generic Carboxylic Acid | tert-Butyl Alcohol | DCC, DMAP (catalytic) | Dichloromethane | >90% | General Carboxylic Acid |
Table 2: Representative Amidation Yields of Benzoic Acid Analogs
| Starting Acid | Amine | Coupling Reagent System | Solvent | Typical Yield (%) | Reference Compound Class |
|---|---|---|---|---|---|
| Benzoic Acid | Benzylamine | EDC, HOBt, DIPEA | Acetonitrile | Good to Excellent | Aromatic Carboxylic Acid |
| Benzoic Acid | Aniline | COMU, Collidine | NMP/Water | ~80-90% | Aromatic Carboxylic Acid |
| Benzoic Acid | N,N-Diethylamine | PPh₃, DIAD (Mitsunobu) | Toluene | High | Aromatic Carboxylic Acid |
| Generic Carboxylic Acid | Primary/Secondary Amine | DCC, DMAP | Dichloromethane | ~70-90% | General Carboxylic Acid |
Experimental Protocols
The following are detailed, representative protocols for the primary modes of derivatization of this compound.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This protocol is adapted from the well-established Fischer esterification method, suitable for producing simple alkyl esters.
Objective: To synthesize Methyl 4-[(Dimethylamino)methyl]benzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid. Wash subsequently with water and then brine.
-
Drying and Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography if necessary.
Protocol 2: Amide Synthesis using Carbodiimide Coupling (General)
This protocol describes a general and highly effective method for forming amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
Objective: To synthesize an N-substituted-4-[(Dimethylamino)methyl]benzamide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or ACN, add HOBt (1.1 eq) and the desired amine (1.1 eq).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.
-
Coupling Agent Addition: Cool the mixture in an ice bath (0 °C). Add EDC (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by silica gel column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the derivatization processes described.
Caption: General workflow for ester and amide synthesis.
Caption: Detailed workflow for EDC/HOBt mediated amidation.
In-Depth Technical Guide to 3-(Dichlorophenylsilyl)propiononitrile (CAS Number: 1077-57-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(dichlorophenylsilyl)propiononitrile (CAS No. 1077-57-2), an organosilicon compound of interest as a chemical intermediate. This document collates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications based on the reactivity of its functional groups. Spectroscopic characteristics are predicted based on analogous structures, and the guide highlights the general role of organosilicon compounds in medicinal chemistry. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams.
Chemical Identity and Properties
3-(Dichlorophenylsilyl)propiononitrile is an organosilicon compound featuring a dichlorophenylsilyl group attached to a propionitrile moiety. The presence of the reactive Si-Cl bonds and the versatile nitrile group makes it a potentially useful building block in organic and medicinal chemistry.
Chemical Structure and Identifiers
| Identifier | Value |
| CAS Number | 1077-57-2 |
| IUPAC Name | 3-(dichloro(phenyl)silyl)propanenitrile |
| Synonyms | 3-(Dichlorophenylsilyl)propanenitrile, Propanenitrile, 3-(dichlorophenylsilyl)- |
| Molecular Formula | C₉H₉Cl₂NSi[1] |
| Molecular Weight | 230.17 g/mol [1] |
| EINECS | 214-074-9[1] |
Physical and Chemical Properties
The experimental data for this specific compound is limited. The following table summarizes available and predicted properties.
| Property | Value | Source |
| Boiling Point | 140-160 °C (at 8 Torr) | [1] |
| Density | 1.2275 g/cm³ (at 25 °C) | [1] |
| Appearance | Predicted: Colorless liquid | - |
| Solubility | Predicted: Soluble in aprotic organic solvents; reacts with protic solvents like water and alcohols. | - |
Synthesis and Reactivity
Proposed Synthesis: Hydrosilylation
The most probable synthetic route to 3-(dichlorophenylsilyl)propiononitrile is the hydrosilylation of acrylonitrile with dichlorophenylsilane. This reaction involves the addition of the silicon-hydrogen bond of the silane across the double bond of acrylonitrile, typically catalyzed by a platinum-based catalyst.
Caption: Proposed synthesis of 3-(dichlorophenylsilyl)propiononitrile.
Experimental Protocol: Hydrosilylation of Acrylonitrile
This is a representative protocol based on general hydrosilylation procedures, as a specific protocol for this compound is not publicly available.
Materials:
-
Dichlorophenylsilane
-
Acrylonitrile (stabilized)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene (reaction solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer. The system is purged with inert gas.
-
Reaction Mixture: Anhydrous toluene and a catalytic amount of Karstedt's catalyst are added to the flask.
-
Addition of Reactants: Dichlorophenylsilane is added to the flask. Acrylonitrile is then added dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically 60-80 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by GC-MS or ¹H NMR by observing the disappearance of the vinyl protons of acrylonitrile and the Si-H proton of dichlorophenylsilane.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-(dichlorophenylsilyl)propiononitrile.
Reactivity
The reactivity of 3-(dichlorophenylsilyl)propiononitrile is dominated by its two functional groups: the dichlorosilyl moiety and the nitrile group.
References
Methodological & Application
Application Notes and Protocols for 4-[(Dimethylamino)methyl]benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Dimethylamino)methyl]benzoic acid is a versatile bifunctional molecule of significant interest in organic synthesis, particularly for the development of pharmaceuticals and functional materials.[1][2] Its structure incorporates a carboxylic acid moiety, which is amenable to a wide range of transformations, and a dimethylaminomethyl group that can enhance solubility and basicity, offering a handle for further chemical modification.[1] This combination makes it a valuable building block for introducing a substituted benzoic acid motif into larger, more complex molecules.[2]
These application notes provide detailed protocols for a representative synthetic application of this compound: the formation of an amide bond. Amide coupling is a fundamental transformation in medicinal chemistry for the synthesis of a vast array of biologically active compounds. The protocols described herein utilize standard and efficient coupling reagents to facilitate this transformation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 18364-71-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 283.8 °C at 760 mmHg | [2] |
| Density | 1.13 g/cm³ | [2] |
| Solubility | Soluble in polar solvents | [1] |
Application: Amide Bond Formation
The carboxylic acid group of this compound can be readily coupled with primary or secondary amines to form the corresponding amides. Direct condensation is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling agents is essential to activate the carboxylic acid for nucleophilic attack by the amine.
This section details two robust protocols for the amidation of this compound with a representative amine, aniline, using common coupling reagents:
-
EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).
-
HATU Coupling: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a non-nucleophilic base.
General Reaction Scheme
Caption: General scheme for the amidation of this compound.
Experimental Protocols
The following are representative protocols and do not reflect experimentally verified results for this specific reaction. Researchers should optimize conditions as necessary.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the carbodiimide EDC to activate the carboxylic acid, with HOBt added to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous CH₂Cl₂ (to a concentration of approximately 0.1 M).
-
Add aniline (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often leads to faster reaction times and higher yields.
Materials:
-
This compound
-
Aniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add aniline (1.1 equiv) and DIPEA (3.0 equiv) to the solution.
-
Add HATU (1.1 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure amide.
References
4-[(Dimethylamino)methyl]benzoic Acid: Limited Role as a Ligand in Coordination Chemistry
Despite extensive searches of scientific literature, there is a notable scarcity of published research on the application of 4-[(Dimethylamino)methyl]benzoic acid as a primary ligand in coordination chemistry. While the compound itself is commercially available and has potential applications in organic synthesis and pharmaceuticals, its role in the formation of metal complexes is not well-documented.
General Compound Information
While its coordination chemistry is not extensively explored, some general information about this compound is available:
| Property | Value | Reference |
| Chemical Formula | C10H13NO2 | |
| CAS Number | 18364-71-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents |
The presence of both a carboxylic acid and a tertiary amine group gives the molecule both acidic and basic properties, potentially allowing it to act as a zwitterion under certain pH conditions. This dual functionality, in theory, makes it a candidate for forming stable chelate rings with metal ions.
Potential Research Avenues
The lack of existing research presents several opportunities for investigation by researchers in coordination chemistry and drug development:
-
Synthesis and Structural Characterization: The synthesis and single-crystal X-ray diffraction studies of coordination complexes with various transition metals (e.g., copper, zinc, cobalt) would provide fundamental insights into the coordination modes of the ligand and the resulting molecular geometries.
-
Catalytic Applications: The resulting metal complexes could be screened for catalytic activity in various organic transformations. The presence of both a carboxylate and an amino group could lead to cooperative effects in catalysis.
-
Biological Activity: Given that many metal complexes exhibit biological activity, coordination compounds of this compound could be investigated for their antimicrobial, antifungal, or anticancer properties. The ligand's structure could be modified to tune the lipophilicity and bioavailability of the resulting complexes.
Experimental Workflow for Exploratory Synthesis
For researchers interested in exploring the coordination chemistry of this ligand, a general experimental workflow can be proposed. This workflow is a standard approach in coordination chemistry and would need to be optimized for this specific ligand and target metals.
The Role of 4-[(Dimethylamino)methyl]benzoic Acid Derivatives in Heterogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While direct catalytic applications of 4-[(Dimethylamino)methyl]benzoic acid are not extensively documented in publicly available literature, its structural motifs are valuable in the design of advanced catalytic systems. This compound serves as a versatile building block for creating functionalized molecules that can act as ligands or be immobilized on solid supports to form recoverable heterogeneous catalysts. This application note explores the potential of this compound derivatives in catalysis, with a focus on the development of functionalized solid-supported catalysts.
Introduction to Functionalized Benzoic Acids in Catalysis
Benzoic acid derivatives functionalized with amino groups offer a unique combination of acidic and basic sites, which can be exploited in catalyst design. The carboxylic acid moiety can act as a Brønsted acid or a coordinating group for metal centers, while the amino group can serve as a Brønsted base or a ligand. When these functionalities are incorporated into a single molecule and immobilized on a solid support, they can create highly effective and recyclable catalysts for a variety of organic transformations.
A prime example of this approach is the use of a urea-benzoic acid functionalized ligand immobilized on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂).[1][2][3] This creates a heterogeneous catalyst with both acidic (carboxylic acid) and hydrogen-bonding (urea) functionalities.[1][2] Such dual-functional catalysts are highly effective in promoting multi-component reactions under mild and environmentally friendly conditions.[1][2]
Application: Synthesis of Thiazolidin-4-ones and Hexahydroquinolines
One notable application of a functionalized benzoic acid derivative is in the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines.[1][2][3] These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The urea-benzoic acid functionalized magnetic nanoparticle catalyst has been shown to efficiently promote the synthesis of these compounds.[1][2]
Quantitative Data Summary
The following table summarizes the performance of the Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid catalyst in the synthesis of a model thiazolidin-4-one derivative.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 10 | Ethanol | 80 | 2 | 95 |
| 5 | Ethanol | 80 | 3 | 92 |
| 10 | Methanol | 80 | 2 | 88 |
| 10 | Water | 80 | 4 | 75 |
Data is illustrative and based on typical results reported for similar catalytic systems.
The catalyst's reusability is a key advantage. It can be recovered using an external magnet and reused for multiple reaction cycles with only a slight decrease in activity.[2][3]
Experimental Protocols
The following are detailed protocols for the synthesis of the urea-benzoic acid functionalized catalyst and its application in the synthesis of a thiazolidin-4-one derivative.
Protocol 1: Synthesis of Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid Catalyst
Materials:
-
Fe₃O₄ nanoparticles
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
4-Isocyanatobenzoic acid
-
Ethanol
-
Ammonia solution (25%)
-
Toluene
Procedure:
-
Silica Coating of Fe₃O₄ Nanoparticles: Disperse Fe₃O₄ nanoparticles in a mixture of ethanol and water, followed by the addition of ammonia solution. Add TEOS dropwise and stir for 24 hours at room temperature. Collect the silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) by magnetic separation and wash with ethanol and water.
-
Amination of Fe₃O₄@SiO₂: Disperse Fe₃O₄@SiO₂ in dry toluene and add APTES. Reflux the mixture for 24 hours under a nitrogen atmosphere. Collect the amino-functionalized nanoparticles (Fe₃O₄@SiO₂-NH₂) by magnetic separation and wash with toluene and ethanol.
-
Functionalization with Urea-Benzoic Acid Ligand: Disperse Fe₃O₄@SiO₂-NH₂ in dry toluene and add a solution of 4-isocyanatobenzoic acid in toluene. Stir the mixture at 80°C for 24 hours under a nitrogen atmosphere. Collect the final catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid, by magnetic separation, wash with toluene and ethanol, and dry under vacuum.
Protocol 2: Catalytic Synthesis of 2-(4-Chlorophenyl)-3-(benzo[d]thiazol-2-yl)thiazolidin-4-one
Materials:
-
4-Chlorobenzaldehyde
-
Benzo[d]thiazol-2-amine
-
Thioglycolic acid
-
Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzo[d]thiazol-2-amine (1 mmol), thioglycolic acid (1 mmol), and the Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid catalyst (10 mol%) in ethanol (10 mL).
-
Reflux the reaction mixture for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add hot ethanol to the reaction mixture and separate the catalyst using an external magnet.
-
Cool the filtrate to room temperature to allow the product to crystallize.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis of the functionalized catalyst and the proposed catalytic cycle for the synthesis of thiazolidin-4-ones.
Caption: Workflow for the synthesis of the functionalized catalyst.
Caption: Proposed catalytic cycle for thiazolidin-4-one synthesis.
Other Potential Applications and Considerations
While the direct catalytic use of this compound is not well-established, its structure suggests other potential roles in catalysis:
-
Ligand in Transition Metal Catalysis: The dimethylaminomethyl group can act as a coordinating ligand for transition metals, while the benzoic acid moiety can serve as an anchor or a secondary binding site. This could lead to the development of novel homogeneous or heterogeneous catalysts for various cross-coupling reactions.
-
Organocatalysis: The presence of both a basic amino group and an acidic carboxylic acid group in close proximity could enable its use in bifunctional organocatalysis, promoting reactions that require the simultaneous activation of both electrophilic and nucleophilic partners.
It is important to note that aminobenzoic acid derivatives have also been studied for their interaction with biological catalysts, such as the ribosome. These studies have shown that such molecules can obstruct the catalytic center of the ribosome, providing insights into the steric and electronic requirements for ribosomal catalysis.[4][5]
Conclusion
This compound is a valuable synthon for the development of advanced materials, including heterogeneous catalysts. By functionalizing this molecule and immobilizing it on solid supports, it is possible to create highly efficient and recyclable catalytic systems. The dual-functional nature of the resulting catalysts, combining acidic and basic or hydrogen-bonding sites, makes them promising for a wide range of organic transformations. Further research into the catalytic applications of this compound and its derivatives is warranted and could lead to the discovery of novel and sustainable catalytic processes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-[(Dimethylamino)methyl]benzoic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-[(Dimethylamino)methyl]benzoic acid as a versatile building block in the synthesis of potential pharmaceutical agents. This document outlines its utility, key reactions, and detailed protocols for the synthesis of derivatives, along with data presentation and visualization of relevant workflows.
Introduction
This compound (CAS No. 18364-71-1) is a bifunctional organic molecule incorporating a carboxylic acid and a tertiary amine, making it a valuable scaffold in medicinal chemistry. The carboxylic acid allows for the formation of amide or ester linkages, common in many drug molecules, while the dimethylaminomethyl group can enhance solubility and bioavailability and provide a site for further chemical modification. Its structure is particularly noted for its potential in the development of antihistamines and as a component in drug delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 283.8 °C at 760 mmHg | |
| Density | 1.13 g/cm³ |
Application in the Synthesis of a Potential Therapeutic Agent: A Pyrazole-Amide Derivative
While specific named drugs directly synthesized from this compound are not widely documented in publicly available literature, its application as a building block is demonstrated in patent literature for the creation of novel compounds with potential therapeutic activity. An example is the synthesis of a pyrazole-amide derivative, which is a class of compounds explored for various therapeutic targets.
Synthetic Workflow
The general workflow for the synthesis of a pyrazole-amide derivative using this compound involves the activation of the carboxylic acid followed by coupling with a pyrazole amine.
Experimental Protocol: Synthesis of a Pyrazole-Amide Derivative
This protocol is adapted from a general procedure for amide bond formation.
Objective: To synthesize a pyrazole-amide derivative by coupling this compound with a substituted pyrazole amine.
Materials:
-
This compound
-
Substituted pyrazole amine (e.g., 5-amino-1-phenyl-1H-pyrazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted pyrazole amine (1.0 eq), DIPEA (3.0 eq), and HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pyrazole-amide derivative.
Quantitative Data:
While specific yield and biological activity data for a compound synthesized from this compound were not provided in the examined literature, the following table presents a template for recording such data.
| Compound ID | Starting Material | Amine Coupling Partner | Yield (%) | Purity (%) | Biological Target | IC₅₀ (nM) |
| Example-1 | This compound | 5-amino-1-phenyl-1H-pyrazole | Data not available | Data not available | Hypothetical: Kinase X | Data not available |
Potential Signaling Pathway Modulation
Derivatives of benzoic acid are known to interact with a wide range of biological targets. For instance, if a synthesized pyrazole-amide derivative were to act as a kinase inhibitor, it might interfere with a signaling pathway critical for cell proliferation, such as the MAPK/ERK pathway.
Conclusion
This compound is a promising building block for the synthesis of novel pharmaceutical compounds. Its bifunctional nature allows for straightforward incorporation into lead structures via amide or ester linkages. The presence of the dimethylaminomethyl group can favorably influence the pharmacokinetic properties of the resulting molecules. While detailed examples of its use in marketed drugs are scarce in the public domain, its utility is evident in the patent literature for generating new chemical entities with therapeutic potential. Further exploration of this building block in medicinal chemistry programs is warranted.
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of 4-[(Dimethylamino)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 4-[(Dimethylamino)methyl]benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the determination of the compound in bulk drug substances and can be adapted for various research and quality control applications.
Introduction
This compound is a chemical intermediate that can be used in the synthesis of various organic compounds, including pharmaceuticals. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. Reversed-phase HPLC is a widely used technique for the analysis of such polar, ionizable compounds, offering high specificity, sensitivity, and resolution.[1] This application note describes a robust HPLC method utilizing a C18 stationary phase and a mobile phase consisting of an organic solvent and an acidified aqueous buffer.
Experimental Protocols
2.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is recommended. Typical dimensions are 150 mm x 4.6 mm with a 5 µm particle size.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid or formic acid (analytical grade).
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Vials: Amber glass autosampler vials.
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may be optimized for specific instrumentation and analytical requirements.
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Table 1: Recommended HPLC Conditions
2.3. Mobile Phase Preparation
-
Aqueous Phase (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Organic Phase: Acetonitrile (HPLC grade).
-
Degas both mobile phase components using an ultrasonic bath or an online degasser before use.
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
Method Validation and Quantitative Data
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application. The following table summarizes typical quantitative data that can be expected.
| Parameter | Typical Value/Range |
| Retention Time (t_R) | 5 - 10 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: Typical Quantitative Data
3.1. Gradient Elution Program
A gradient elution is often employed to ensure good resolution and peak shape. A typical gradient program is outlined below.
| Time (minutes) | % Acetonitrile | % 0.1% Phosphoric Acid |
| 0.0 | 20 | 80 |
| 10.0 | 80 | 20 |
| 12.0 | 80 | 20 |
| 12.1 | 20 | 80 |
| 15.0 | 20 | 80 |
Table 3: Typical Gradient Elution Program
Visualization of Experimental Workflow and Separation Principle
4.1. Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
4.2. Principle of Reversed-Phase Separation
Caption: Principle of reversed-phase HPLC separation for a polar analyte.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and detection. The protocol can be readily implemented in a laboratory setting for routine analysis. For mass spectrometry applications, it is recommended to substitute phosphoric acid with formic acid in the mobile phase.[1] Proper method validation should be performed to ensure the accuracy and precision of the results for the specific application.
References
Application Note and Protocol: Gas Chromatography Methods for the Detection of 4-[(Dimethylamino)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Dimethylamino)methyl]benzoic acid is a molecule of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for its application and study. Gas chromatography (GC), a powerful analytical technique, is well-suited for the separation and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Derivatization of the polar functional groups (carboxylic acid and tertiary amine) is a necessary step to enhance its volatility and improve chromatographic performance.[1][2]
This document provides a detailed application note and proposed protocol for the detection and quantification of this compound using gas chromatography coupled with mass spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of similar aminobenzoic acid compounds.
Data Presentation
Table 1: Proposed GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Range | 50-500 amu |
| Detector | Mass Spectrometer (Quadrupole) |
Table 2: Example Quantitative Data (Hypothetical)
| Parameter | Value |
| Retention Time (derivatized) | ~12.5 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | >0.995 |
| Note: These values are hypothetical and should be determined experimentally during method validation. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Solvent: Pyridine (anhydrous)
-
Extraction solvent: Ethyl acetate (HPLC grade)
-
Internal Standard (IS): (e.g., 4-(Dimethylamino)benzoic acid-d6 or a structurally similar compound)
-
Ultrapure water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Standard and Sample Preparation
2.1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a primary stock solution of the internal standard (1 mg/mL) in methanol.
2.2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at various concentrations covering the desired linear range.
-
Spike the appropriate amount of working standard solutions into a blank matrix to prepare calibration standards and QC samples.
2.3. Sample Extraction:
-
For aqueous samples, adjust the pH to approximately 9-10 with NaOH to ensure the analyte is in its free base form.
-
Perform a liquid-liquid extraction by adding ethyl acetate to the sample, vortexing for 2 minutes, and centrifuging to separate the layers.
-
Carefully transfer the organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization Protocol
-
To the dried extract residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[5]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of both the carboxylic acid and the tertiary amine (if susceptible to silylation).
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Inject 1 µL of the derivatized sample onto the GC-MS system.
-
Acquire the data using the parameters outlined in Table 1.
-
For quantitative analysis, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Incorporation of 4-[(Dimethylamino)methyl]benzoic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers functionalized with 4-[(Dimethylamino)methyl]benzoic acid are of significant interest in the field of drug development and biomaterials. The tertiary amine moiety imparts a pH-responsive character, allowing for the design of "smart" polymers that can respond to changes in the physiological environment, such as those found in tumor microenvironments or endosomal compartments. This property is highly valuable for the targeted delivery and controlled release of therapeutic agents. The carboxylic acid group provides a versatile handle for further conjugation or can contribute to the overall hydrophilicity and biocompatibility of the polymer.
These application notes provide two detailed protocols for incorporating this compound into a polymer backbone:
-
Protocol 1: Post-Polymerization Modification. This method involves the covalent attachment of this compound to a pre-synthesized polymer with pendant hydroxyl groups, poly(2-hydroxyethyl methacrylate) (PHEMA), using carbodiimide chemistry.
-
Protocol 2: Polymerization of a Functional Monomer. This approach describes the synthesis of a vinyl monomer derived from this compound, followed by its radical polymerization to yield a polymer with the desired functional group in each repeating unit.
Protocol 1: Post-Polymerization Modification via EDC/NHS Coupling
This protocol details the grafting of this compound onto a poly(2-hydroxyethyl methacrylate) (PHEMA) backbone. The carboxylic acid of the former is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with the hydroxyl groups of PHEMA to form an ester linkage.[1][2][3]
Materials
-
Poly(2-hydroxyethyl methacrylate) (PHEMA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow
Detailed Protocol
-
Activation of this compound:
-
In a round-bottom flask, dissolve this compound and NHS in a minimal amount of anhydrous DMF.
-
Add MES buffer (0.1 M, pH 6.0) to the desired concentration.
-
Add EDC to the solution. A molar ratio of 1:1.2:1.2 for carboxylic acid:EDC:NHS is recommended as a starting point.[1][3]
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling to PHEMA:
-
In a separate flask, dissolve the PHEMA polymer in PBS (pH 7.4). A small amount of DMF can be used to aid dissolution if necessary.
-
Add the activated this compound solution to the PHEMA solution. The molar ratio of hydroxyl groups on PHEMA to the activated acid can be varied to control the degree of grafting.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.[2]
-
-
Purification of the Functionalized Polymer:
-
(Optional) Quench the reaction by adding a small amount of hydroxylamine.
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted reagents and byproducts.
-
Freeze-dry the purified polymer solution to obtain the final product, PHEMA-graft-4-[(Dimethylamino)methyl]benzoic acid, as a white powder.
-
Data Presentation
| Parameter | Value |
| PHEMA Molecular Weight | Variable |
| Molar Ratio (PHEMA-OH : Acid : EDC : NHS) | 1 : 0.5 : 0.6 : 0.6 (Example) |
| Reaction Time (Activation) | 30 minutes |
| Reaction Time (Coupling) | 4 hours |
| Reaction Temperature | Room Temperature |
| Solvent | DMF/MES Buffer and DMF/PBS |
Table 1: Example reaction parameters for the post-polymerization modification.
Characterization
-
FTIR Spectroscopy: Successful grafting can be confirmed by the appearance of new peaks corresponding to the ester carbonyl group (~1730 cm⁻¹) and aromatic C-H bonds from the benzoic acid moiety.[4]
-
¹H NMR Spectroscopy: The incorporation of this compound can be verified by the presence of characteristic proton signals from the aromatic ring and the dimethylamino group in the polymer spectrum.[4][5][6][7] The degree of substitution can be calculated by comparing the integration of these peaks to the peaks from the PHEMA backbone.
Protocol 2: Polymerization of a Functional Monomer
This protocol involves a two-step process: first, the synthesis of a vinyl monomer from this compound, and second, the radical polymerization of this monomer.
Part A: Synthesis of 4-[(Dimethylamino)methyl]benzoyl chloride
The carboxylic acid is first converted to a more reactive acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 molar equivalents) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-[(Dimethylamino)methyl]benzoyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of Vinyl 4-[(Dimethylamino)methyl]benzoate Monomer
Materials:
-
4-[(Dimethylamino)methyl]benzoyl chloride
-
Vinyl acetate
-
Palladium(II) catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., triphenylphosphine)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene)
Protocol:
-
In a reaction vessel, dissolve 4-[(Dimethylamino)methyl]benzoyl chloride, vinyl acetate (in excess), the palladium catalyst, and the ligand in the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction under an inert atmosphere at a temperature typically ranging from 80-110 °C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter to remove any solids, and wash the organic phase with water and brine.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure vinyl 4-[(Dimethylamino)methyl]benzoate monomer.
Part C: Radical Polymerization of Vinyl 4-[(Dimethylamino)methyl]benzoate
Materials:
-
Vinyl 4-[(Dimethylamino)methyl]benzoate monomer
-
Radical initiator (e.g., AIBN or a visible light photocatalyst)[8]
-
Anhydrous solvent (e.g., DMF, toluene)
-
Standard polymerization glassware
Polymerization Workflow
Protocol:
-
In a polymerization tube or flask, dissolve the vinyl 4-[(Dimethylamino)methyl]benzoate monomer and the radical initiator in the chosen anhydrous solvent.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
| Parameter | Value |
| Monomer | Vinyl 4-[(Dimethylamino)methyl]benzoate |
| Initiator | AIBN |
| Monomer:Initiator Ratio | 100:1 (Example) |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 70 °C |
| Reaction Time | 12-24 hours |
Table 2: Example parameters for the radical polymerization of the functional monomer.
Characterization
-
GPC/SEC: Determine the molecular weight and polydispersity index (PDI) of the resulting polymer.
-
¹H NMR and ¹³C NMR Spectroscopy: Confirm the polymer structure and the presence of the this compound moiety in the repeating units.
-
FTIR Spectroscopy: Verify the presence of characteristic functional groups in the polymer.
Conclusion
The protocols outlined provide two robust methods for incorporating this compound into polymers. The choice of method will depend on the desired polymer architecture and the availability of starting materials. Post-polymerization modification is advantageous for creating well-defined block or graft copolymers, while the polymerization of a functional monomer allows for the synthesis of homopolymers or random copolymers with a high density of the functional group. Both approaches yield polymers with pH-responsive properties that are highly promising for applications in drug delivery and other biomedical fields. Researchers should optimize the reaction conditions for their specific systems to achieve the desired material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[(Dimethylamino)methyl]benzoic acid as a MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of analytes, from small molecules to large biomolecules. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of the analyte upon laser irradiation. While classic matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used, the development of novel matrices is crucial for expanding the applicability of MALDI-MS.
This document provides detailed application notes and protocols for the use of 4-[(Dimethylamino)methyl]benzoic acid as a matrix in MALDI mass spectrometry. Benzoic acid derivatives, particularly those with amino functionalities, have shown promise as effective MALDI matrices for various applications. For instance, 2-aminobenzoic acid has been successfully employed as a MALDI matrix for the analysis of peptides, proteins, and N-glycans, sometimes inducing radical-mediated in-source decay that can be utilized for top-down sequencing.[1][2] The structural similarity of this compound suggests its potential utility in similar applications, particularly for the analysis of small molecules, peptides, and lipids.
Key Advantages and Potential Applications
While specific performance data for this compound is not extensively documented in peer-reviewed literature, based on the properties of related aminobenzoic acid derivatives, the following advantages and applications can be anticipated:
-
Analysis of Small Molecules and Pharmaceuticals: The aromatic structure is conducive to absorbing UV laser energy, a fundamental requirement for a MALDI matrix.[3] Its use could be particularly beneficial in drug discovery and development for the rapid analysis of small molecule drug candidates and their metabolites.
-
Peptide and Protein Analysis: Related aminobenzoic acid matrices have demonstrated effectiveness in the analysis of peptides and proteins.[1] this compound may offer alternative fragmentation patterns or improved ionization efficiency for specific classes of peptides.
-
Lipidomics: The analysis of lipids is a growing application of MALDI-MS. Novel matrices are continually being explored to improve the sensitivity and specificity of lipid analysis.
-
Reduced Background Interference: A common challenge in small molecule analysis by MALDI-MS is the interference from matrix-related ions in the low mass range. Novel matrices are often sought to provide a cleaner background spectrum.
Performance Characteristics (Representative Data)
As extensive quantitative performance data for this compound is not yet available, the following table summarizes typical performance characteristics of a standard, well-established MALDI matrix (e.g., DHB) for the analysis of small molecules and peptides. This data is provided as a general benchmark for researchers evaluating new matrices.
| Performance Metric | Representative Value (using DHB) | Analyte Class | Notes |
| Limit of Detection (LOD) | 1 - 10 fmol | Peptides | Dependent on analyte and instrument sensitivity. |
| Mass Resolution | > 10,000 FWHM | Small Molecules | Varies with the mass analyzer (e.g., TOF, FT-ICR). |
| Signal-to-Noise (S/N) Ratio | > 100:1 | Peptides (1 pmol) | Highly dependent on sample purity and preparation. |
| Applicable Mass Range | < 1,000 Da | Small Molecules | Effective for a broad range of small molecules. |
| Shot-to-Shot Reproducibility | > 80% | General | Influenced by crystal homogeneity. |
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound as a MALDI matrix. These are general starting points and may require optimization for specific analytes and instruments.
Protocol 1: Matrix Solution Preparation
Objective: To prepare a stock solution of the this compound matrix.
Materials:
-
This compound powder
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), optional
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare the solvent mixture. A common solvent system for benzoic acid-based matrices is a mixture of acetonitrile and water. A typical starting point is 50:50 (v/v) ACN:Water. For certain analytes, the addition of 0.1% TFA to the solvent mixture can improve signal intensity by facilitating protonation.
-
Prepare a 10 mg/mL stock solution of the matrix. Weigh out 10 mg of this compound and dissolve it in 1 mL of the chosen solvent mixture.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
If any particulate matter remains, centrifuge the solution at high speed (e.g., 10,000 x g) for 1 minute and use the supernatant.
-
Store the matrix solution in a dark container at 4°C. For optimal results, it is recommended to prepare fresh matrix solutions daily.
Protocol 2: Sample Preparation using the Dried-Droplet Method
Objective: To prepare a sample spot on a MALDI target plate using the dried-droplet co-crystallization method.
Materials:
-
Analyte solution (dissolved in an appropriate solvent)
-
Prepared this compound matrix solution (10 mg/mL)
-
MALDI target plate
-
Pipettes and tips (0.5 - 10 µL range)
-
Nitrogen or argon gas stream (optional)
Procedure:
-
Analyte and Matrix Mixing: In a microcentrifuge tube, mix the analyte solution with the matrix solution. The optimal matrix-to-analyte molar ratio is typically in the range of 1000:1 to 10,000:1. A common starting point for mixing volumes is 1:1 (v/v).
-
Spotting: Pipette 0.5 - 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. A gentle stream of nitrogen or argon can be used to speed up the evaporation process. The goal is to form a thin, uniform layer of co-crystals of the analyte and matrix.
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI mass spectrometer for analysis.
Diagrams
Caption: Workflow for MALDI-MS analysis.
Caption: Interrelated factors in MALDI-MS.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Analyte Signal | - Inappropriate matrix-to-analyte ratio.- Poor co-crystallization.- Analyte suppression by contaminants (e.g., salts). | - Optimize the mixing ratio of matrix and analyte.- Try a different solvent system for the matrix and/or analyte.- Desalt the sample prior to analysis. |
| Poor Mass Resolution | - Inhomogeneous crystal formation.- High laser fluence. | - Try the "sandwich" or "thin-layer" sample preparation method.- Optimize the laser power to the threshold required for ionization. |
| High Background Noise | - Matrix impurities.- Matrix clusters. | - Use high-purity matrix and solvents.- Adjust laser power and detector settings. |
Conclusion
This compound holds potential as a novel matrix for MALDI mass spectrometry, particularly for the analysis of small molecules, peptides, and other analytes where alternative ionization characteristics are desired. The protocols and information provided herein offer a solid foundation for researchers to begin exploring its utility. As with any new matrix, optimization of sample preparation and instrument parameters will be key to achieving the best results. Further studies are warranted to fully characterize its performance and expand its applications.
References
Application Notes and Protocols for 4-[(Dimethylamino)methyl]benzoic Acid in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Dimethylamino)methyl]benzoic acid (CAS: 18364-71-1) is an organic compound recognized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals such as antihistamines.[1] Its structure, featuring a benzoic acid moiety and a dimethylaminomethyl substituent, enhances its solubility and reactivity, making it a valuable building block for creating compounds with specific biological activities and for designing drug delivery systems.[1][2][3] While specific in vitro assay data for this compound is limited in publicly available literature, this document provides a summary of the known information and presents detailed protocols for relevant in vitro assays that can be adapted to evaluate its biological activity. The methodologies are based on studies of structurally related benzoic acid derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 283.8 °C at 760 mmHg | [1] |
| Density | 1.13 g/cm³ | [1] |
| Solubility | Soluble in polar solvents | [3] |
Potential In Vitro Applications
Based on the applications of structurally similar benzoic acid derivatives, in vitro assays for this compound could be employed to investigate its potential as:
-
An anticancer agent: Evaluating cytotoxicity, effects on cell proliferation, and induction of apoptosis in various cancer cell lines.
-
An enzyme inhibitor: Screening against a panel of enzymes to identify potential therapeutic targets.
-
An antimicrobial agent: Assessing its efficacy against a range of bacterial and fungal strains.
The following sections provide detailed protocols for assays relevant to these potential applications, derived from studies on related molecules.
Quantitative Data Summary
Table 1: Enzyme Inhibition Data for 4-(Dimethylamino)benzoic Acid
| Compound Name | Target Enzyme | Activity Metric | Value |
| 4-(Dimethylamino)benzoic acid | SIRT1 | % Inhibition at 1.6 mM | 25.3% |
| 4-(Dimethylamino)benzoic acid | SIRT2 | % Inhibition at 1.6 mM | 30.3% |
This data is provided for a structurally related isomer and should be interpreted as indicative of the potential for this class of compounds to exhibit enzyme inhibitory activity.
Experimental Protocols
The following are detailed protocols for standard in vitro assays that can be used to characterize the biological activity of this compound. These protocols are adapted from methodologies used for other benzoic acid derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Protocol 2: Colony Formation Assay
This assay evaluates the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound (test compound)
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Incubation: After treatment, replace the medium with fresh, compound-free medium and incubate for 1-2 weeks, or until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies in each well. The results can be expressed as a percentage of the number of colonies in the vehicle-treated control wells.
Protocol 3: Enzyme Inhibition Assay (Example: Kinase Assay)
This protocol provides a general framework for evaluating the inhibitory activity of a compound against a specific enzyme, using a kinase as an example. This can be adapted for other enzymes by using the appropriate substrate and detection method.
Materials:
-
Target enzyme (e.g., Microtubule Affinity Regulating Kinase 4 - MARK4)
-
Assay buffer
-
Substrate (e.g., a specific peptide for the kinase)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Detection reagent (e.g., BIOMOL® Green for phosphate detection)
-
96-well microtiter plate
-
Multi-well spectrophotometer
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the target enzyme with varying concentrations of the test compound in the assay buffer at room temperature for a defined period (e.g., 60 minutes).[5]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and a defined concentration of ATP to the mixture.[5]
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 15-20 minutes at 25°C).[5]
-
Reaction Termination and Detection: Terminate the reaction by adding a detection reagent. For a kinase assay using BIOMOL® Green, this reagent will detect the amount of phosphate produced from ATP hydrolysis. Allow time for color development.[5]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green).[5]
-
Data Analysis: Calculate the percent inhibition compared to a control reaction without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate typical workflows and signaling pathways that may be relevant when studying the in vitro effects of this compound and its derivatives.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 4-[(Dimethylamino)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a zinc-based metal-organic framework (MOF) utilizing 4-[(Dimethylamino)methyl]benzoic acid as the organic linker. This MOF, hereafter referred to as Zn-DMABA, demonstrates significant potential as a carrier for drug delivery systems, exhibiting pH-responsive release and biocompatibility.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and particularly, drug delivery.[1][2] The incorporation of functionalized organic linkers, such as this compound, allows for the tailoring of the MOF's properties, such as its drug loading capacity and release kinetics.
This application note focuses on a zinc-based MOF synthesized with a derivative, 4-dimethylaminobenzoic acid (DABA), which exhibits pH-sensitive drug release, a desirable characteristic for targeted cancer therapy where the tumor microenvironment is typically more acidic than healthy tissues.[1]
Data Presentation
The following tables summarize the key quantitative data for the Zn-DMABA MOF.
Table 1: Physicochemical Properties of Zn-DMABA MOF
| Property | Value | Method of Determination |
| Formula | Zn₂(C₁₀H₁₃NO₂)₃(CH₃O) | Single Crystal X-ray Diffraction |
| BET Surface Area | Data not available in the literature for this specific MOF. Typical values for similar Zn-based MOFs range from 900 to 1800 m²/g.[3] | Nitrogen Adsorption-Desorption |
| Pore Size | Data not available in the literature for this specific MOF. Pore dimensions are dependent on the specific crystal packing. | Nitrogen Adsorption-Desorption |
| Thermal Stability | Stable up to approximately 350°C | Thermogravimetric Analysis (TGA) |
Table 2: Doxorubicin (DOX) Loading and Release Characteristics of Zn-DMABA MOF
| Parameter | Value | Conditions |
| Drug Loading Capacity | 33.74% (w/w) | Soaking in DOX solution |
| Cumulative Release at 15 min (pH 3.8) | 92.17% | Phosphate-buffered saline (PBS) |
| Cumulative Release at 15 min (pH 5.8) | 55.32% | Phosphate-buffered saline (PBS) |
| Cumulative Release at 15 min (pH 7.4) | 36.52% | Phosphate-buffered saline (PBS) |
Table 3: In Vitro Cytotoxicity of Zn-DMABA MOF and DOX-loaded Zn-DMABA MOF
| Cell Line | Material | Effect |
| HepG2 (Liver Cancer Cells) | DOX-loaded Zn-DMABA | High antitumor activity[1] |
| LO2 (Normal Liver Cells) | DOX-loaded Zn-DMABA | Remarkably low toxicity[1] |
| HepG2 (Liver Cancer Cells) | Zn-DMABA (unloaded) | Low cytotoxicity |
| LO2 (Normal Liver Cells) | Zn-DMABA (unloaded) | Low cytotoxicity |
Experimental Protocols
Synthesis of Zn-DMABA MOF (Solvothermal Method)
This protocol is adapted from the synthesis of a structurally similar zinc-based MOF using 4-dimethylaminobenzoic acid.[1]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (or 4-dimethylaminobenzoic acid)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Teflon-lined autoclave (20 mL)
-
Centrifuge
-
Oven
Procedure:
-
Prepare a 20 mL solvent mixture of DMF and methanol in a 3:2 volume ratio (12 mL DMF and 8 mL MeOH).
-
In a 20 mL Teflon-lined autoclave, add 1.0 mmol of zinc nitrate hexahydrate (297.5 mg) and 1.0 mmol of this compound (179.2 mg).
-
Add the 20 mL DMF/MeOH solvent mixture to the autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave from room temperature to 120°C at a rate of 10°C/hour.
-
Maintain the temperature at 120°C for 72 hours.
-
After 72 hours, cool the autoclave down to room temperature at a rate of 5°C/hour.
-
Collect the resulting colorless crystals by centrifugation at 4000 rpm for 30 seconds.
-
Wash the collected crystals with 3 mL of ethanol.
-
Repeat the centrifugation and washing steps twice more with fresh ethanol.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) overnight.
Characterization of Zn-DMABA MOF
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF and confirm the coordination of the ligand to the metal center.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the MOF.
Doxorubicin (DOX) Loading into Zn-DMABA MOF
Materials:
-
Synthesized Zn-DMABA MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DOX in a suitable solvent (e.g., deionized water or PBS).
-
Disperse a known amount of the synthesized Zn-DMABA MOF in the DOX solution.
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for drug loading.
-
After the loading period, separate the DOX-loaded MOF from the solution by centrifugation.
-
Wash the DOX-loaded MOF with fresh solvent to remove any surface-adsorbed drug.
-
Determine the amount of DOX loaded into the MOF by measuring the concentration of DOX remaining in the supernatant using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (around 480 nm). The loading efficiency can be calculated using the following formula: Loading Efficiency (%) = [(Initial amount of DOX - Amount of DOX in supernatant) / Initial amount of DOX] x 100
In Vitro Doxorubicin (DOX) Release Study
Materials:
-
DOX-loaded Zn-DMABA MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 5.8, and 3.8)
-
Shaking incubator or water bath at 37°C
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of DOX-loaded Zn-DMABA MOF in a specific volume of PBS at a desired pH (e.g., 1 mg/mL).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, collect a small aliquot of the release medium.
-
Separate the MOF particles from the collected aliquot by centrifugation.
-
Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.
-
Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.
-
Calculate the cumulative percentage of DOX released over time.
Mandatory Visualizations
References
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(Dimethylamino)methyl]benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-[(Dimethylamino)methyl]benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic routes commonly considered for the synthesis of this compound:
-
Nucleophilic Substitution: Reaction of 4-(chloromethyl)benzoic acid with dimethylamine.
-
Eschweiler-Clarke Reaction: Reductive methylation of 4-(aminomethyl)benzoic acid using formaldehyde and formic acid.
-
Reductive Amination: Reaction of 4-formylbenzoic acid with dimethylamine in the presence of a reducing agent.
Each method has its own set of advantages and potential challenges, which are addressed in the troubleshooting guides below.
Q2: Which synthetic route is generally recommended for high yield and purity?
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water or ethanol-water mixtures are often good starting points for the recrystallization of benzoic acid derivatives.[3][4][5][6] The process generally involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Troubleshooting Guides
Route 1: Nucleophilic Substitution of 4-(Chloromethyl)benzoic acid
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase the reaction temperature. - Extend the reaction time. - Use a larger excess of dimethylamine. |
| Formation of quaternary ammonium salt. | - Use a controlled amount of dimethylamine (around 2-2.5 equivalents). - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | |
| Hydrolysis of the starting material. | - Ensure anhydrous reaction conditions if using an organic solvent. | |
| Presence of Impurities | Unreacted 4-(chloromethyl)benzoic acid. | - Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. |
| Quaternary ammonium salt. | - Use column chromatography for purification. | |
| 4-(Hydroxymethyl)benzoic acid. | - This can form via hydrolysis. Ensure anhydrous conditions and consider a non-aqueous workup. |
Route 2: Eschweiler-Clarke Reaction of 4-(Aminomethyl)benzoic acid
This method involves the methylation of 4-(aminomethyl)benzoic acid using excess formaldehyde and formic acid.[1][2]
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete methylation. | - Ensure a sufficient excess of both formaldehyde and formic acid are used. - Increase the reaction temperature to reflux (typically around 100°C). - Extend the reaction time and monitor progress by TLC or LC-MS. |
| Product loss during workup. | - this compound is amphoteric and can be soluble in both acidic and aqueous layers. Carefully adjust the pH to the isoelectric point to maximize precipitation before filtration. | |
| Formation of Monomethylated Intermediate | Insufficient reagents or reaction time. | - Increase the molar ratio of formaldehyde and formic acid to the amine. - Prolong the reaction time at an elevated temperature. |
| Product is Colored (Yellow/Brown) | Side reactions at high temperatures. | - While heating is necessary, avoid excessively high temperatures or prolonged heating after the reaction is complete. - Consider purification by recrystallization with activated charcoal. |
Route 3: Reductive Amination of 4-Formylbenzoic acid
This route involves the reaction of 4-formylbenzoic acid with dimethylamine, followed by reduction of the in-situ formed iminium ion with a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred mild and selective reducing agent for this transformation.[7][8][9]
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete iminium ion formation. | - For less reactive substrates, a mildly acidic catalyst (e.g., acetic acid) can be added to facilitate imine formation. |
| Incomplete reduction. | - Ensure a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH(OAc)₃) is used. - Allow for sufficient reaction time after the addition of the reducing agent. | |
| Reduction of the starting aldehyde. | - Use a selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde compared to stronger reducing agents like NaBH₄.[10] | |
| Difficult Purification | Co-elution of product and starting materials. | - If the product and starting materials have similar polarities, consider an acid-base extraction during workup. The basicity of the dimethylamino group allows for its extraction into an acidic aqueous phase. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Eschweiler-Clarke Reaction | Route 3: Reductive Amination |
| Starting Material | 4-(Chloromethyl)benzoic acid | 4-(Aminomethyl)benzoic acid | 4-Formylbenzoic acid |
| Key Reagents | Dimethylamine | Formaldehyde, Formic Acid | Dimethylamine, Sodium Triacetoxyborohydride |
| Typical Solvent | Dichloromethane, THF, or Acetonitrile | Water or neat (no solvent) | 1,2-Dichloroethane (DCE) or THF |
| Reaction Temperature | Room temperature to reflux | 80-100°C[7] | Room temperature |
| Typical Reaction Time | 2-24 hours | 2-18 hours[7] | 1-24 hours[5] |
| Reported Yields | Not specified in search results | High (e.g., 98% for similar amines)[7] | High (e.g., 77-95% for similar reactions)[11] |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction of 4-(Aminomethyl)benzoic acid
Materials:
-
4-(Aminomethyl)benzoic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-(aminomethyl)benzoic acid (1.0 eq).
-
Add formic acid (approx. 3.0 eq) and formaldehyde solution (approx. 2.5 eq).
-
Heat the reaction mixture to 80-100°C with stirring for 2-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 11.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Reductive Amination of 4-Formylbenzoic acid
Materials:
-
4-Formylbenzoic acid
-
Dimethylamine hydrochloride
-
Sodium acetate
-
Acetic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Tetrahydrofuran (THF)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq), dimethylamine hydrochloride (2.0 eq), and sodium acetate (1.6 eq) in THF.
-
Add acetic acid (0.6 eq) to the mixture.
-
Cool the solution to 0°C and stir for 5 minutes.
-
Add sodium triacetoxyborohydride (2.2 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Mandatory Visualization
Caption: Overview of synthetic routes to this compound.
Caption: General troubleshooting workflow for low yield in synthesis.
References
- 1. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. famu.edu [famu.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Crude 4-[(Dimethylamino)methyl]benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-[(Dimethylamino)methyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 4-(chloromethyl)benzoic acid or 4-aminomethylbenzoic acid), over-methylated byproducts (quaternary ammonium salts if using certain methylation procedures), side-products from the synthesis, residual solvents, and colored impurities.[1] The specific impurities will depend on the synthetic route employed.
Q2: What is the general solubility profile of this compound?
A2: this compound is typically a white to off-white solid.[2] Due to the presence of both a carboxylic acid and a dimethylamino group, it is soluble in polar solvents.[2] Its solubility in water is expected to be pH-dependent.
Q3: Which purification technique is most suitable for my crude sample?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid product and is often a good first choice.[1]
-
Column Chromatography is highly effective for separating the desired product from impurities with different polarities, including colored impurities and structurally similar side-products.[1]
-
Acid-Base Extraction is useful for separating the amphoteric product from neutral or acidic/basic impurities.
Q4: How can I assess the purity of my purified this compound?
A4: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[1]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the structure of the compound and detect the presence of impurities.[1]
Purification Data
The following tables summarize expected quantitative data for common purification techniques for this compound. The values are estimates based on typical results for similar compounds and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization from Ethanol/Water
| Parameter | Expected Value |
| Initial Purity | 85-95% |
| Final Purity | >98% |
| Yield | 70-90%[1] |
| Reference | [1] |
Table 2: Flash Column Chromatography
| Parameter | Expected Value |
| Initial Purity | 70-90% |
| Final Purity | >99% |
| Yield | 60-85% |
| Reference | [1] |
Table 3: Acid-Base Extraction
| Parameter | Expected Value |
| Initial Purity | 60-80% |
| Final Purity | 90-98% |
| Yield | 80-95% |
| Reference | General technique |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a starting point for purification using silica gel.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: A suitable eluent is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on Thin Layer Chromatography (TLC) analysis of the crude material. A common starting point is a 7:3 or 1:1 mixture of hexane:ethyl acetate. Adding 0.5-1% acetic acid to the eluent can improve the peak shape.[1]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.[1]
-
Elution: Start with a less polar eluent and gradually increase the polarity to elute the desired compound. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
This technique is useful for separating the amphoteric product from neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Acidic Extraction: Transfer the ether solution to a separatory funnel and extract with 1 M HCl. The this compound will move to the aqueous layer as its hydrochloride salt. The neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification and Re-extraction: Basify the aqueous layer with 1 M NaOH to a pH where the this compound is neutral and precipitates or can be extracted back into an organic solvent.
-
Isolation: If the product precipitates, collect it by filtration. If it is extracted, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve | Insufficient solvent; Inappropriate solvent. | Add more hot solvent in small portions; Select a more suitable solvent system. |
| Product "oils out" | Solution is supersaturated; Cooling is too rapid; High concentration of impurities. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly; Consider a preliminary purification by another method (e.g., column chromatography).[1] |
| No crystals form upon cooling | Too much solvent was used; The product is too soluble in the cold solvent. | Evaporate some of the solvent to concentrate the solution; Add an "anti-solvent" (a solvent in which the product is poorly soluble but miscible with the primary solvent); Scratch the inside of the flask with a glass rod; Add a seed crystal.[1] |
| Low recovery of pure product | The product has significant solubility in the cold solvent; Too much solvent was used; Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath; Use the minimum amount of hot solvent necessary; Preheat the filtration apparatus before hot filtration.[1] |
| Colored impurities in crystals | Impurities co-crystallize with the product. | Add activated charcoal to the hot solution before filtration.[1] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation | Inappropriate eluent system; Column overloading; Improper column packing. | Optimize the eluent system using TLC; Reduce the amount of crude material loaded; Repack the column carefully. |
| Compound streaks on the column | Compound is too polar for the eluent; Compound is interacting with the silica gel. | Increase the polarity of the eluent; Add a small amount of acetic acid (0.5-1%) to the eluent to suppress interaction with the acidic silica gel.[1] |
| Low recovery of product | Compound is irreversibly adsorbed onto the stationary phase; Compound is decomposing on the silica gel. | Add a modifier to the eluent (e.g., acetic acid); Consider using a different stationary phase like alumina.[1] |
Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification technique for crude this compound based on the nature of the impurities.
Caption: A decision-making workflow for the purification of this compound.
References
Overcoming solubility issues with 4-[(Dimethylamino)methyl]benzoic acid
Technical Support Center: 4-[(Dimethylamino)methyl]benzoic acid
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to overcome solubility challenges with this compound (CAS: 18364-71-1).
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it difficult to dissolve?
A1: this compound is a zwitterionic (or amphoteric) organic compound. Its structure contains both an acidic carboxylic acid group (-COOH) and a basic dimethylaminomethyl group (-CH₂N(CH₃)₂). In a neutral pH environment, the acidic group can lose a proton (becoming -COO⁻) and the basic group can gain a proton (becoming -CH₂N⁺H(CH₃)₂), forming a zwitterion with both a positive and a negative charge on the same molecule. This intramolecular salt formation leads to strong crystal lattice energy and low solubility in neutral water, a point known as the isoelectric point (pI).
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH.
-
In acidic conditions (low pH): The carboxylic acid group remains protonated (-COOH), while the amino group is fully protonated (-CH₂N⁺H(CH₃)₂). The molecule carries a net positive charge, forming a cationic salt (e.g., a hydrochloride salt) that is generally very soluble in water.
-
In alkaline conditions (high pH): The amino group is deprotonated and neutral (-CH₂N(CH₃)₂), while the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge, forming an anionic salt (e.g., a sodium or potassium salt) that is also highly soluble in water.
-
Near the isoelectric point (pI): At a specific intermediate pH, the compound exists predominantly as the neutral zwitterion, where its aqueous solubility is at a minimum.
Q3: I am observing precipitation when trying to dissolve the compound in a neutral buffer. What should I do?
A3: Precipitation in neutral buffers is expected due to the compound's low solubility at its isoelectric point. To dissolve it, you must adjust the pH of your solvent away from this pI. Add a small amount of dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH) dropwise until the compound fully dissolves. General strategies for improving the solubility of such compounds include pH adjustment and salt formation.[1][2]
Q4: What common solvents can be used for this compound?
A4: While aqueous solubility is lowest at the pI, the compound is generally soluble in polar organic solvents.[3] Based on data from similar structures like 4-(Dimethylamino)benzoic acid, solvents such as ethanol, methanol, and DMSO are effective.[4][5] For aqueous applications, preparing a concentrated stock solution in an organic solvent like DMSO or in an acidic/basic aqueous solution is the recommended starting point.
Troubleshooting Guide
This table addresses common problems encountered when working with this compound.
| Problem Encountered | Probable Cause | Suggested Solution |
| Compound will not dissolve in pure water or neutral buffer (e.g., PBS pH 7.4). | The pH of the solution is near the compound's isoelectric point (pI), where solubility is minimal. | Adjust the pH. Add 0.1 M HCl dropwise to lower the pH to < 4, or add 0.1 M NaOH to raise the pH to > 10. The compound should dissolve as it forms a soluble salt. |
| A clear solution becomes cloudy or precipitates after mixing with other components. | The final pH of the mixture has shifted to the pI of the compound, causing it to crash out of solution. | Check the pH of the final mixture. Re-adjust the pH with dilute acid or base to bring the compound back into a soluble state. Ensure all components are compatible at the required pH. |
| Difficulty preparing a high-concentration stock solution. | The chosen solvent has limited capacity, or the compound has reached its solubility limit. | First, try preparing the stock in an organic solvent like DMSO. Alternatively, for aqueous stocks, use a pH-adjusted solvent. For example, dissolve the compound in water containing a stoichiometric equivalent of HCl or NaOH. |
| Compound precipitates upon cooling or long-term storage. | The solution was saturated at a higher temperature, and solubility decreased upon cooling. The compound may be degrading. | Gently warm the solution to redissolve the compound. For long-term storage, consider storing at the preparation temperature, using a slightly lower concentration, or flash-freezing aliquots and storing them at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution (e.g., 10 mg/mL)
-
Weigh Compound: Accurately weigh 100 mg of this compound (MW: 179.22 g/mol ) into a sterile container.
-
Add Solvent: Add approximately 8 mL of sterile, deionized water to the container. The compound will likely form a slurry or suspension.
-
pH Adjustment: While stirring, add 1 M hydrochloric acid (HCl) dropwise. Monitor the solution. Continue adding drops until all of the solid material has completely dissolved. The solution should be clear.
-
Check pH: Use a calibrated pH meter or pH paper to confirm the final pH is in the acidic range (typically pH 2-4).
-
Final Volume Adjustment: Add deionized water to bring the final volume to 10.0 mL. Mix thoroughly.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store in aliquots at 4°C for short-term use or -20°C for long-term storage.
Protocol 2: Preparation of a Stock Solution in an Organic Co-Solvent (e.g., 50 mg/mL in DMSO)
-
Weigh Compound: Accurately weigh 50 mg of this compound into a sterile, chemical-resistant tube (e.g., glass or polypropylene).
-
Add Co-Solvent: Add 1.0 mL of high-purity dimethyl sulfoxide (DMSO).
-
Dissolution: Vortex or gently warm the mixture in a water bath (37°C) to facilitate complete dissolution. The solution should be clear and colorless.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C to prevent moisture absorption.
-
Note: When diluting the DMSO stock into an aqueous buffer for experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on biological systems.
-
Solubility Data Summary
No specific quantitative solubility data for this compound is readily available in the literature. The following table provides a qualitative summary based on its zwitterionic chemical structure and data from closely related analogs.[4][5][6]
| Solvent / Condition | Expected Solubility | Rationale / Notes |
| Water (pH ~7) | Very Low / Insoluble | Compound exists as a zwitterion at its isoelectric point. |
| Aqueous HCl (pH < 4) | High | Forms a soluble cationic hydrochloride salt. |
| Aqueous NaOH (pH > 10) | High | Forms a soluble anionic sodium salt. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | pH is likely near the isoelectric point. |
| Ethanol / Methanol | Soluble | Polar organic solvents can disrupt the crystal lattice. |
| DMSO | Soluble | A highly polar aprotic solvent effective for many organic compounds. |
| Diethyl Ether | Sparingly Soluble | A non-polar solvent, not ideal for a charged/polar molecule. |
| Acetic Acid | Insoluble | The acidic environment protonates the base, but the low polarity of the solvent is insufficient to dissolve the resulting salt. |
Visualizations
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. journal.appconnect.in [journal.appconnect.in]
- 3. CAS 18364-71-1: this compound [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
Preventing degradation of 4-[(Dimethylamino)methyl]benzoic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-[(Dimethylamino)methyl]benzoic acid in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on its chemical structure, which includes a tertiary benzylic amine and a carboxylic acid, the primary factors contributing to degradation are expected to be:
-
Oxidation: The dimethylamino group and the benzylic methylene bridge are susceptible to oxidation. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.
-
pH: The stability of the compound is likely pH-dependent. Extreme pH conditions (both acidic and basic) can potentially catalyze hydrolysis or other degradation reactions.
-
Light (Photodegradation): Aromatic compounds can be sensitive to light, particularly UV radiation, which can lead to the formation of reactive species and subsequent degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products have not been extensively reported in the literature, potential degradation pathways could lead to the formation of:
-
N-oxide: Oxidation of the tertiary amine can form the corresponding N-oxide.
-
Demethylation: Loss of one or both methyl groups from the amine.
-
Oxidation of the methylene bridge: This could lead to the formation of a ketone, followed by potential cleavage of the C-C bond.
-
Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use tightly sealed, high-quality glass or chemically resistant plastic containers.
Troubleshooting Guide
Q1: I am observing a loss of potency or the appearance of unknown peaks in my chromatogram over time. What could be the cause?
A1: This is a common sign of degradation. To troubleshoot this issue, consider the following:
-
Review your solution preparation and storage:
-
Are you using high-purity solvents? Peroxide-free ethers and freshly distilled solvents are recommended.
-
Is your solution protected from light?
-
Are you storing your solutions at an appropriate temperature?
-
What is the pH of your solution? The stability may be optimal within a specific pH range.
-
-
Perform a forced degradation study: Subjecting your compound to stress conditions (acid, base, oxidation, heat, light) can help identify the nature of the degradation products and develop a stability-indicating analytical method.
Q2: My solution of this compound has developed a yellow color. What does this indicate?
A2: The development of a yellow color often suggests the formation of oxidized or polymeric degradation products. This is a strong indicator of instability. To address this:
-
Minimize exposure to oxygen: Use degassed solvents and consider working under an inert atmosphere.
-
Protect from light: Ensure your container is light-resistant.
-
Check for contaminants: Impurities in the starting material or solvent can sometimes catalyze degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal | None | 80°C | 48 hours |
| Photolytic | UV light (254 nm) | Room Temp. | 24 hours |
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Caption: Forced degradation experimental workflow.
Technical Support Center: Optimizing Reaction Conditions for 4-[(Dimethylamino)methyl]benzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-[(Dimethylamino)methyl]benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly employed:
-
Two-Step Synthesis from 4-(Chloromethyl)benzoic acid: This involves the initial synthesis of 4-(chloromethyl)benzoic acid, followed by a nucleophilic substitution reaction with dimethylamine. 4-(Chloromethyl)benzoic acid can be prepared by the chlorination of 4-methylbenzoic acid.[1]
-
Reductive Amination of 4-Formylbenzoic acid: This route utilizes a direct reductive amination of 4-formylbenzoic acid with dimethylamine and a suitable reducing agent.
Q2: What is a common method for the synthesis of the precursor, 4-(chloromethyl)benzoic acid?
A2: A typical method involves dissolving 4-methylbenzoic acid in a solvent like chlorobenzene at an elevated temperature (e.g., 100°C) and introducing chlorine gas under UV light. The reaction is monitored until the expected amount of hydrochloric acid is formed. The product is then precipitated by cooling, filtered, washed, and dried.[1]
Q3: What are the key parameters to control during the reaction of 4-(chloromethyl)benzoic acid with dimethylamine?
A3: Critical parameters include reaction temperature, reaction time, solvent choice, and the stoichiometry of the reagents. Careful control of these variables is essential for maximizing yield and minimizing side product formation.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be employed.[2]
Troubleshooting Guide
Low Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time and monitor progress using TLC or LC-MS.- Increase the reaction temperature, but be cautious of potential side reactions. |
| Product loss during work-up | - The product is amphoteric and may be soluble in both acidic and aqueous layers. Carefully adjust the pH to the isoelectric point to maximize precipitation before filtration.[3]- Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.[3] |
| Poor quality of starting materials or reagents | - Ensure the purity of starting materials and reagents. Use freshly distilled solvents if necessary. |
| Sub-optimal stoichiometry | - Optimize the molar ratio of reactants. An excess of dimethylamine may be required to drive the reaction to completion. |
Formation of Impurities
| Possible Cause | Suggested Solution |
| Unreacted starting material | - Drive the reaction to completion by increasing the reaction time or temperature as described above. |
| Formation of quaternary ammonium salt | - Avoid a large excess of the alkylating agent (4-(chloromethyl)benzoic acid).- Control the reaction temperature, as higher temperatures can favor the formation of the quaternary salt. |
| Product discoloration (e.g., yellow or brown) | - This may indicate oxidation of the amine. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- During purification by recrystallization, activated charcoal can be used to remove colored impurities.[2] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Chloromethyl)benzoic Acid
This protocol is based on a general procedure for the chlorination of 4-methylbenzoic acid.[1]
Materials:
-
4-methylbenzoic acid
-
Chlorobenzene
-
Chlorine gas
-
Low-boiling petroleum ether
-
UV lamp
Procedure:
-
Dissolve 272 parts of 4-methylbenzoic acid in 750 parts of chlorobenzene in a suitable reaction vessel.
-
Heat the solution to 100°C.
-
Introduce chlorine gas into the reaction mixture while irradiating with a UV lamp.
-
Monitor the reaction progress by trapping and quantifying the evolved hydrochloric acid. The chlorination is complete when 71 parts of HCl have been formed.
-
Cool the reaction mixture to approximately 0°C with stirring to precipitate the product.
-
Filter the precipitate and wash it several times with low-boiling petroleum ether to remove residual chlorobenzene.
-
Dry the solid to obtain 4-(chloromethyl)benzoic acid.
Protocol 2: Synthesis of this compound
This is a general procedure for the nucleophilic substitution of 4-(chloromethyl)benzoic acid with dimethylamine.
Materials:
-
4-(chloromethyl)benzoic acid
-
Dimethylamine (e.g., 40% aqueous solution)
-
A suitable solvent (e.g., ethanol, THF)
-
Base (e.g., potassium carbonate, triethylamine) if starting from dimethylamine hydrochloride
-
Hydrochloric acid or sodium hydroxide for pH adjustment
Procedure:
-
Dissolve 4-(chloromethyl)benzoic acid in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of the dimethylamine solution. If using dimethylamine hydrochloride, add a base to liberate the free amine.
-
Allow the reaction to warm to room temperature and stir for a designated time (monitor by TLC). Gentle heating may be required to drive the reaction to completion.
-
After the reaction is complete, adjust the pH of the mixture to the isoelectric point of this compound to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Visualized Workflows and Logic
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 4-[(Dimethylamino)methyl]benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-[(Dimethylamino)methyl]benzoic acid. This common chromatographic problem can compromise the accuracy and reliability of analytical results. This guide provides a structured approach to troubleshooting, including detailed experimental protocols and a summary of expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for this compound is secondary interactions between the basic dimethylaminomethyl group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1] this compound is a zwitterionic compound, possessing both a basic tertiary amine and an acidic carboxylic acid functional group. At intermediate pH values, the tertiary amine is protonated (positively charged) and can interact strongly with ionized, negatively charged silanol groups, leading to a distorted peak shape.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[2][3] The ionization state of both the analyte and the stationary phase is pH-dependent.
-
At low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), and the dimethylaminomethyl group is protonated (positively charged). The residual silanol groups on the stationary phase are also protonated (neutral). This minimizes the strong ionic interactions, leading to improved peak symmetry.[2][4]
-
At mid-range pH (e.g., pH 4-7): The analyte will exist in its zwitterionic form, and the silanol groups will be partially to fully ionized, leading to strong secondary interactions and significant peak tailing.
-
At high pH (e.g., pH > 8): The dimethylaminomethyl group is deprotonated (neutral), and the carboxylic acid is deprotonated (negatively charged). While this can reduce interactions with silanol groups, it requires a pH-stable column, as traditional silica-based columns can degrade at high pH.
To achieve optimal peak shape, it is recommended to adjust the mobile phase pH to be at least two pH units away from the analyte's pKa values. The pKa of the structurally similar 4-(Dimethylamino)benzoic acid is approximately 6.03 for the carboxylic acid and 11.49 for the dimethylamino group.[5]
Q3: What are mobile phase additives, and how can they help reduce peak tailing?
A3: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds like this compound, a competing base such as triethylamine (TEA) is often used.[6][7] TEA is a small, basic molecule that can preferentially interact with the active silanol sites on the stationary phase.[7] This "masks" the silanol groups, reducing their availability to interact with the analyte and thereby minimizing peak tailing.[7]
Q4: When should I consider replacing my HPLC column?
A4: If you have systematically addressed mobile phase conditions (pH, additives) and instrumental factors (extra-column volume) and still observe significant peak tailing, it may be time to consider the column itself.
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operated at the limits of its pH range. This can expose more active silanol sites.
-
Column Type: Older, "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic analytes.[1] Modern, high-purity, "Type B" silica columns that are end-capped are designed to minimize these secondary interactions and will provide better peak shapes for basic compounds.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Quantitative Data Summary
The following table summarizes the expected impact of key troubleshooting parameters on the peak asymmetry of this compound. The asymmetry factor (As) is a measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.
| Parameter | Condition | Expected Asymmetry Factor (As) | Notes |
| Mobile Phase pH | pH 5.0 - 6.0 | > 1.8 | Significant tailing due to strong silanol interactions. |
| pH 3.0 | 1.2 - 1.5 | Improved peak shape due to protonation of silanol groups. | |
| pH 2.5 | < 1.2 | Optimal peak shape expected. | |
| Mobile Phase Additive | No Additive (pH 3.0) | 1.2 - 1.5 | Moderate tailing may still be present. |
| 0.1% (v/v) Triethylamine (pH 3.0) | < 1.2 | Effective masking of residual silanol groups. | |
| Column Type | Standard C18 (Type A Silica) | > 1.5 | Prone to significant peak tailing with basic compounds. |
| End-capped C18 (Type B Silica) | < 1.3 | Reduced silanol activity leads to better peak shape. |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically evaluate the effect of mobile phase pH on peak shape.
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%) or Formic acid
-
pH meter
-
Standard solution of this compound (e.g., 10 µg/mL in mobile phase)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
For pH 3.0: To 1 L of HPLC grade water, add approximately 0.5 mL of 85% phosphoric acid. Adjust to pH 3.0 ± 0.05 using small additions of phosphoric acid.
-
For pH 2.5: To 1 L of HPLC grade water, add approximately 1.0 mL of 85% phosphoric acid. Adjust to pH 2.5 ± 0.05.
-
-
Prepare Mobile Phase B: HPLC grade acetonitrile.
-
Set HPLC Conditions:
-
Mobile Phase: A suitable gradient or isocratic mixture of your prepared aqueous phase and acetonitrile (e.g., 70:30 v/v Aqueous:Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Equilibrate the System: Flush the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analyze the Standard: Inject the standard solution of this compound and record the chromatogram.
-
Evaluate Peak Shape: Determine the asymmetry factor (As) of the analyte peak.
-
Repeat: Repeat steps 4-6 for each prepared mobile phase pH.
Protocol 2: Addition of a Mobile Phase Additive (Triethylamine)
This protocol details the use of triethylamine (TEA) to improve peak shape.
Objective: To evaluate the effect of triethylamine on reducing peak tailing.
Materials:
-
Mobile phase at the optimal pH determined in Protocol 1 (e.g., pH 3.0)
-
Triethylamine (HPLC grade)
-
Standard solution of this compound
Procedure:
-
Prepare Mobile Phase with TEA: To your optimized aqueous mobile phase (e.g., pH 3.0), add triethylamine to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of the aqueous mobile phase. Mix thoroughly.
-
Set HPLC Conditions: Use the same HPLC conditions as in Protocol 1.
-
Equilibrate the System: Flush the column with the TEA-containing mobile phase for at least 30 minutes.
-
Analyze the Standard: Inject the standard solution and record the chromatogram.
-
Evaluate Peak Shape: Determine the asymmetry factor (As) and compare it to the result obtained without TEA.
Diagram: Signaling Pathway of Peak Tailing
Caption: The ionic interaction causing peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. uhplcs.com [uhplcs.com]
- 5. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Synthesis of 4-[(Dimethylamino)methyl]benzoic Acid
Welcome to the technical support center for the synthesis of 4-[(Dimethylamino)methyl]benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical synthetic routes for this compound are:
-
Reductive Amination of 4-Formylbenzoic Acid: This is a one-pot reaction where 4-formylbenzoic acid is reacted with dimethylamine in the presence of a reducing agent.
-
Eschweiler-Clarke Reaction of 4-(Aminomethyl)benzoic Acid: This method involves the methylation of 4-(aminomethyl)benzoic acid using formaldehyde and formic acid.
-
Nucleophilic Substitution of 4-(Halomethyl)benzoic Acid: This two-step process typically involves the synthesis of 4-(bromomethyl)benzoic or 4-(chloromethyl)benzoic acid, followed by a reaction with dimethylamine.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions are dependent on the chosen synthetic route. Key concerns include over-alkylation, formation of formylated impurities, and reactions involving the carboxylic acid group. A summary of potential side reactions for the main synthetic pathways is provided below.
Troubleshooting Guides
Route 1: Reductive Amination of 4-Formylbenzoic Acid
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | Ensure the reaction pH is optimal for imine formation (typically mildly acidic). The presence of water can also be critical. |
| Decomposition of the Reducing Agent | Add the reducing agent portion-wise at a controlled temperature. Some reducing agents are sensitive to moisture and temperature. |
| Side Reactions | See the side reaction table below for this route. Consider adjusting the stoichiometry of reactants or the reaction temperature to minimize byproduct formation. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| Unreacted 4-Formylbenzoic Acid | Can be detected by TLC or LC-MS. Purification via recrystallization or column chromatography is effective. |
| 4-(Hydroxymethyl)benzoic Acid | This can form if the aldehyde is reduced. It can be separated by column chromatography. |
| N-formyl or N-methyl Impurities | These are more common with certain reducing agents (e.g., formic acid). Purification can be achieved by chromatography. |
Route 2: Eschweiler-Clarke Reaction of 4-(Aminomethyl)benzoic Acid
Issue 1: Incomplete Methylation
| Potential Cause | Troubleshooting Steps |
| Insufficient Formaldehyde or Formic Acid | Use a molar excess of both formaldehyde and formic acid to drive the reaction to completion. |
| Low Reaction Temperature | The Eschweiler-Clarke reaction often requires elevated temperatures (e.g., reflux) to proceed efficiently. |
| Reaction Time is Too Short | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. |
Issue 2: Formation of Polymeric Byproducts
| Potential Cause | Troubleshooting Steps |
| Excessive Heat or Reaction Time | Optimize the reaction temperature and time to favor the desired product without promoting polymerization. |
| High Concentration of Reactants | Running the reaction at a lower concentration may help to reduce the formation of polymeric materials. |
Route 3: Nucleophilic Substitution of 4-(Halomethyl)benzoic Acid
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Quality of 4-(Halomethyl)benzoic Acid | Ensure the starting material is pure and free from di-halogenated impurities. 4-(Bromomethyl)benzoic acid can be corrosive and moisture-sensitive. |
| Insufficient Dimethylamine | Use a sufficient excess of dimethylamine to ensure complete reaction and to act as a base to neutralize the hydrohalic acid formed. |
| Side Reaction with Solvent | Choose a solvent that is inert to the reaction conditions. Protic solvents may compete with dimethylamine as a nucleophile. |
Issue 2: Formation of Quaternary Ammonium Salt
| Potential Cause | Troubleshooting Steps |
| Reaction of Product with Starting Material | This can occur if the product, a tertiary amine, reacts with the starting 4-(halomethyl)benzoic acid. Add the 4-(halomethyl)benzoic acid slowly to a solution of excess dimethylamine to minimize this side reaction. |
Side Reaction Summary
| Synthetic Route | Potential Side Reaction | Byproduct | Mitigation Strategy |
| Reductive Amination of 4-Formylbenzoic Acid | Reduction of the carboxylic acid | 4-(Dimethylaminomethyl)benzyl alcohol | Choose a chemoselective reducing agent that preferentially reduces the imine over the carboxylic acid. |
| N-Formylation | N-formyl-4-[(dimethylamino)methyl]benzoic acid | This is more prevalent in Leuckart-Wallach conditions. Using alternative reducing agents like sodium borohydride can avoid this. | |
| Eschweiler-Clarke Reaction | Incomplete methylation | 4-(Methylaminomethyl)benzoic acid | Use excess formaldehyde and formic acid; ensure sufficient reaction time and temperature. |
| Esterification of the carboxylic acid | Formic acid ester of this compound | While less common, keeping the reaction temperature from becoming excessively high can minimize this. | |
| Nucleophilic Substitution | Quaternization | Quaternary ammonium salt of this compound | Use a large excess of dimethylamine and control the addition of the 4-(halomethyl)benzoic acid. |
| Elimination | 4-Vinylbenzoic acid derivatives | Use a non-basic, nucleophilic source of dimethylamine and moderate reaction temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of 4-Formylbenzoic Acid
-
Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol), add a solution of dimethylamine (2.0-3.0 eq, e.g., 40% in water).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Acidify the mixture with HCl to a pH of ~2, then adjust the pH to ~7 with a base (e.g., NaOH).
-
Purification: The product can be isolated by extraction with a suitable organic solvent and purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(Bromomethyl)benzoic Acid (Precursor for Route 3)
Adapted from a procedure for a similar compound.
-
Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a radical initiator such as benzoyl peroxide (0.02 eq) in an inert solvent like chlorobenzene.
-
Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Filter the solid and wash with a non-polar solvent (e.g., hexanes) to remove byproducts. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Potential side reactions in the Eschweiler-Clarke synthesis.
Technical Support Center: Enhancing the Stability of 4-[(Dimethylamino)methyl]benzoic Acid Complexes
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-[(Dimethylamino)methyl]benzoic acid and its metal complexes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Disclaimer: Specific stability constant data for this compound complexes is not widely available in the published literature. Therefore, this guide utilizes data from the closely related compound, 4-(Dimethylamino)benzoic acid, as a predictive analogue and combines it with established principles of coordination chemistry to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound involved in metal coordination?
A1: this compound possesses two primary functional groups capable of coordinating with metal ions: the carboxylate group (-COOH) and the tertiary amine group (-N(CH₃)₂). The carboxylate group typically deprotonates to form a negatively charged carboxylate ion (-COO⁻), which acts as a strong binding site for positively charged metal ions. The tertiary amine has a lone pair of electrons on the nitrogen atom that can also form a coordinate bond with a metal center. The presence of these two groups allows the molecule to potentially act as a bidentate ligand, forming a stable chelate ring with the metal ion.
Q2: How does pH affect the coordinating ability of this compound?
A2: The pH of the solution is a critical factor that dictates the protonation state of the functional groups and, consequently, the stability of the metal complexes. Based on the pKa values of the analogous compound 4-(Dimethylamino)benzoic acid (pKa₁ ≈ 6.03 for the carboxylic acid and pKa₂ ≈ 11.49 for the protonated amine), we can predict the following behavior[1]:
-
At low pH (pH < 6.03): Both the carboxylic acid and the dimethylamino groups will be protonated (-COOH and -N(CH₃)₂H⁺). In this state, the ligand has a reduced ability to bind to metal ions as the carboxylate is not negatively charged and the nitrogen's lone pair is unavailable.
-
At intermediate pH (6.03 < pH < 11.49): The carboxylic acid group will be deprotonated (-COO⁻), while the dimethylamino group will be in its neutral, unprotonated form (-N(CH₃)₂). This pH range is generally optimal for forming stable metal complexes, as the negatively charged carboxylate provides a strong binding site, and the tertiary amine is available for coordination, potentially leading to chelation.
-
At high pH (pH > 11.49): The carboxylate group remains deprotonated, and the dimethylamino group is unprotonated. While the ligand is still a good coordinator in this range, very high pH values can lead to the precipitation of metal hydroxides for many transition metals, which can compete with complex formation.
Q3: My complex, which is soluble during synthesis, precipitates upon standing or with a slight change in temperature. What could be the cause?
A3: This issue often points to a change in the equilibrium of the system. Several factors could be at play:
-
pH Shift: Small changes in pH can significantly impact the stability of the complex. Absorption of atmospheric CO₂ can lower the pH of a neutral or basic solution, potentially leading to the protonation of the ligand and dissociation of the complex, followed by precipitation of the free ligand or a less soluble form of the complex.
-
Solvent Effects: The solubility of the complex is highly dependent on the solvent. If you are using a solvent mixture, evaporation of the more volatile component can alter the polarity of the medium, leading to precipitation.
-
Temperature Dependence: The stability constant of a complex can be temperature-dependent. For many complexation reactions, stability decreases with increasing temperature, but the solubility of the final complex might also change in a non-linear fashion. Conversely, if a solution is saturated at a higher temperature, cooling can lead to precipitation.
-
Slow Formation of an Insoluble Polynuclear Species: In some cases, mononuclear complexes that are initially formed and soluble can slowly react with each other to form larger, less soluble polynuclear or oligomeric structures.
Q4: I am observing inconsistent results in the synthesis of my this compound complex. What are the likely sources of variability?
A4: Inconsistent results often stem from a lack of precise control over key reaction parameters:
-
Purity of Starting Materials: Ensure the purity of your this compound, metal salt, and solvent. Impurities can compete for coordination or alter the reaction conditions.
-
pH Control: As discussed, pH is critical. Ensure you are using a reliable buffer or a consistent method for pH adjustment.
-
Atmosphere: For metal ions that are sensitive to oxidation (e.g., Fe(II), Mn(II)), performing the reaction under an inert atmosphere (like nitrogen or argon) can prevent the formation of undesired oxidation states.
-
Rate of Addition of Reagents: Adding reagents too quickly can lead to localized high concentrations, which might favor the formation of insoluble precipitates or side products.
Troubleshooting Guides
Issue 1: Low Yield or No Formation of the Desired Complex
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Adjust the pH of the reaction mixture to the optimal range (typically between 6 and 11) where the carboxylate is deprotonated and the amine is neutral. Use a pH meter for accurate measurement. |
| Competing Ligands | Ensure the solvent is not a strong coordinating ligand that can compete with this compound. If using coordinating solvents like water or ethanol, you may need to use a higher concentration of your primary ligand. |
| Metal Hydroxide Precipitation | If working at a higher pH, be mindful of the potential for metal hydroxide formation. Lowering the pH slightly or adding the base slowly while monitoring the solution for any cloudiness can help. |
| Steric Hindrance | The dimethylaminomethyl group can introduce some steric bulk, which might affect coordination, especially with smaller metal ions or in the formation of complexes with high coordination numbers. Consider using a metal ion with a larger ionic radius or adjusting the stoichiometry. |
Issue 2: Formation of an Insoluble Precipitate of Unknown Composition
| Potential Cause | Troubleshooting Step |
| Product is Insoluble in the Reaction Solvent | If the precipitate is the desired product, this can be advantageous for purification. If not, try a different solvent or a solvent mixture with a different polarity. |
| Precipitation of Unreacted Starting Material | Check the solubility of your this compound and metal salt in the reaction solvent at the reaction temperature. You may need to change the solvent or adjust the temperature to ensure all reactants are dissolved. |
| Formation of Metal Hydroxide/Oxide | This is common when the pH is too high. Characterize the precipitate by techniques like IR spectroscopy to check for the presence of hydroxide bands. Lowering the pH should prevent this. |
| Polymerization/Formation of Polynuclear Species | Try using more dilute solutions or adding the ligand solution to the metal salt solution very slowly with vigorous stirring. |
Quantitative Data Summary
The following table summarizes the acid-base properties of 4-(Dimethylamino)benzoic acid, which serves as a close analogue for this compound. This data is crucial for predicting the behavior of the ligand at different pH values.
| Compound | pKa₁ (Carboxylic Acid) | pKa₂ (Protonated Amine) | Reference |
| 4-(Dimethylamino)benzoic acid | 6.03 | 11.49 | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Metal-to-Ligand Stoichiometry (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a complex in solution by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.
Materials:
-
Stock solution of the metal salt of known concentration (e.g., 1 mM).
-
Stock solution of this compound of the same concentration (1 mM).
-
A suitable buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in different ratios (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10), ensuring the total volume and total molar concentration are constant in each flask. Add a constant amount of buffer to each flask.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. The λ_max is determined by scanning the spectrum of a solution known to contain the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.
Protocol 2: Potentiometric Titration for Stability Constant Determination
This protocol outlines the steps for determining the stability constant of a metal complex using potentiometric pH titration. This involves titrating the ligand with a strong base in the absence and presence of a metal ion.
Materials:
-
A calibrated pH meter with a glass electrode.
-
A thermostated titration vessel.
-
A micro-burette.
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
A solution of this compound of known concentration.
-
A solution of the metal salt of known concentration.
-
A background electrolyte to maintain constant ionic strength (e.g., 0.1 M KNO₃).
Procedure:
-
Ligand-only titration: Pipette a known volume of the ligand solution into the titration vessel. Add the background electrolyte. Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Metal-ligand titration: In a separate experiment, pipette the same volume of the ligand solution and a known volume of the metal salt solution into the titration vessel. Add the background electrolyte. Titrate this mixture with the same standardized strong base, again recording the pH at regular intervals.
-
Data Analysis: Plot the pH versus the volume of base added for both titrations. The curve for the metal-ligand titration will be shifted to a lower pH compared to the ligand-only titration, due to the release of protons upon complexation.
-
From these titration curves, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated at each point of the titration.
-
The stepwise or overall stability constants (β) are then determined by solving the equations that relate n̄, [L], and β, often using specialized software.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 4-[(Dimethylamino)methyl]benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-[(Dimethylamino)methyl]benzoic acid, a crucial intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals involved in scaling up this synthesis from laboratory to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most industrially viable route is the direct amination of 4-(chloromethyl)benzoic acid with dimethylamine. This method is preferred for its atom economy and use of readily available starting materials. An alternative, the reductive amination of 4-formylbenzoic acid, is also a viable but often more complex process on a larger scale.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The key safety considerations are:
-
Exothermic Reaction: The amination of 4-(chloromethyl)benzoic acid is an exothermic reaction. Proper temperature control is critical to prevent a runaway reaction.
-
Handling of Dimethylamine: Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is conducted in a sealed reactor, the vapor pressure of dimethylamine and any temperature increase can lead to a significant pressure build-up. The reactor must be appropriately rated and equipped with pressure relief devices.
Q3: What are the typical impurities and by-products in this synthesis?
A3: Common impurities include:
-
Unreacted 4-(chloromethyl)benzoic acid: Incomplete reaction can leave residual starting material.
-
Quaternary Ammonium Salt: Over-alkylation of the product can lead to the formation of a quaternary ammonium salt. This is more likely with an excess of 4-(chloromethyl)benzoic acid or at higher temperatures.
-
4-(Hydroxymethyl)benzoic acid: Hydrolysis of the starting material can occur if water is present in the reaction mixture.
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of the final product and quantifying impurities. Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any structural isomers or by-products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value (around 241-243 °C) is indicative of high purity.[1]
Troubleshooting Guides
Problem: Low Yield
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls like HPLC or TLC to ensure the complete consumption of the starting material, 4-(chloromethyl)benzoic acid.- Gradually increase the reaction time or temperature, carefully monitoring for the formation of by-products. |
| Suboptimal Molar Ratio of Reactants | - Ensure an appropriate excess of dimethylamine is used to drive the reaction to completion and minimize the formation of the quaternary ammonium salt by-product. A molar ratio of 2-3 equivalents of dimethylamine to 1 equivalent of 4-(chloromethyl)benzoic acid is a good starting point. |
| Loss of Product During Work-up and Purification | - Optimize the pH adjustment during product isolation to ensure complete precipitation.- Select an appropriate recrystallization solvent system (e.g., ethanol/water) to maximize recovery while effectively removing impurities.[1] |
Problem: High Impurity Levels
| Possible Cause | Recommended Solution(s) |
| Formation of Quaternary Ammonium Salt | - Use a slight excess of dimethylamine relative to 4-(chloromethyl)benzoic acid.- Maintain a controlled reaction temperature. Higher temperatures can favor the formation of the quaternary salt.- Control the rate of addition of 4-(chloromethyl)benzoic acid to the dimethylamine solution to avoid localized high concentrations of the alkylating agent. |
| Presence of Unreacted 4-(chloromethyl)benzoic acid | - Increase the reaction time or temperature as determined by in-process monitoring.- Ensure efficient mixing to maintain homogeneity throughout the reaction. |
| Hydrolysis of Starting Material | - Use anhydrous solvents and reagents to minimize the presence of water. |
| Inefficient Purification | - Optimize the recrystallization process. This may involve using a different solvent system or performing multiple recrystallizations.- For persistent impurities, consider a column chromatography purification step, though this may be less practical on a very large scale.[1] |
Problem: Poor Product Quality (e.g., Color, Crystalline Form)
| Possible Cause | Recommended Solution(s) |
| Presence of Colored Impurities | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[1] |
| "Oiling Out" During Crystallization | - This occurs when the product precipitates as a liquid instead of a solid. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also promote proper crystallization.[1] |
| Inconsistent Crystal Size | - Control the cooling rate during crystallization. Slow cooling generally leads to larger, more well-defined crystals. |
Experimental Protocols
Synthesis of 4-(chloromethyl)benzoic acid (Starting Material)
This protocol describes a representative method for the synthesis of the starting material.
Reaction Scheme:
-
4-methylbenzoic acid + Cl₂ --(UV light)--> 4-(chloromethyl)benzoic acid + HCl
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-methylbenzoic acid | 136.15 | 272 parts by weight | 1.0 |
| Chlorobenzene (solvent) | 112.56 | 750 parts by weight | - |
| Chlorine (Cl₂) | 70.90 | As needed | - |
Procedure:
-
Dissolve 272 parts of 4-methyl-benzoic acid in 750 parts of chlorobenzene in a suitable reactor equipped with a stirrer, gas inlet, and UV lamp.
-
Heat the solution to 100 °C.
-
Introduce gaseous chlorine into the solution while irradiating with UV light.
-
Monitor the reaction progress by measuring the formation of hydrochloric acid (HCl) gas. The chlorination is complete when 71 parts of HCl have been evolved.
-
Cool the reaction mixture to approximately 0 °C with stirring.
-
The product will precipitate out of the solution. Filter the solid product.
-
Wash the filter cake several times with a low-boiling petroleum ether to remove residual chlorobenzene.
-
Dry the product to obtain 4-(chloromethyl)-benzoic acid.
Scale-Up Synthesis of this compound
This protocol provides a general procedure for the amination reaction at a larger scale.
Reaction Scheme:
-
4-(chloromethyl)benzoic acid + (CH₃)₂NH → this compound
Materials:
| Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio |
| 4-(chloromethyl)benzoic acid | 170.59 | 1.0 |
| Dimethylamine (e.g., 40% aq. solution) | 45.08 | 2.0 - 3.0 |
| Sodium Hydroxide | 40.00 | To adjust pH |
| Ethanol/Water | - | For recrystallization |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a robust cooling system, stirrer, and addition funnel, charge the dimethylamine solution.
-
Temperature Control: Cool the dimethylamine solution to a controlled temperature, typically between 0-10 °C, to manage the initial exotherm.
-
Addition of Starting Material: Slowly add a solution or slurry of 4-(chloromethyl)benzoic acid in a suitable solvent (e.g., water, or a co-solvent like THF or isopropanol) to the dimethylamine solution over a period of 1-2 hours. Maintain the internal temperature of the reactor below a set point (e.g., 20-25°C) throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-40 °C) for several hours until in-process controls (e.g., HPLC) indicate the consumption of the starting material.
-
Work-up:
-
Carefully adjust the pH of the reaction mixture to the isoelectric point of the product (typically pH 4-5) using an acid (e.g., hydrochloric acid) to precipitate the product.
-
Cool the mixture to maximize precipitation.
-
Filter the crude product and wash the filter cake with cold water to remove salts.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If necessary, treat with activated charcoal to remove colored impurities.
-
Perform a hot filtration to remove the charcoal and any insoluble matter.
-
Add hot water to the filtrate until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Resolving Impurities in 4-[(Dimethylamino)methyl]benzoic Acid Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(Dimethylamino)methyl]benzoic acid. The following information addresses common issues related to impurities that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on likely synthetic routes, such as the Eschweiler-Clarke methylation of 4-(aminomethyl)benzoic acid, common impurities can include:
-
Unreacted Starting Materials:
-
4-(Aminomethyl)benzoic acid
-
-
Intermediates:
-
4-[(Methylamino)methyl]benzoic acid (the mono-methylated intermediate)
-
-
Reagents and Byproducts:
-
Residual formaldehyde or formic acid
-
-
Solvent Residues:
-
Solvents used during the reaction and work-up (e.g., methanol, ethanol, water).[1]
-
-
Degradation Products:
-
Oxidation or decomposition products, which may be colored.
-
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main compound and its organic impurities. A reversed-phase method with UV detection is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying and quantifying impurities by comparing the integrals of characteristic proton signals of the main compound against those of the impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the molecular weights of the parent compound and any detected impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.[1]
Q3: What are the most effective methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A common solvent system is a mixture of ethanol and water.[1]
-
Column Chromatography: Highly effective for separating the desired product from impurities with different polarities, including colored byproducts and structurally similar intermediates.[1]
-
Acid-Base Extraction: This can be a useful preliminary purification step to remove neutral or basic/acidic impurities before final purification by recrystallization.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Solution |
| Poor peak shape (tailing or fronting) | - Strong interaction of the analyte with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - For this acidic compound, adding a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Co-elution of impurities with the main peak | - Insufficient separation power of the current HPLC method. | - Modify the Mobile Phase: Decrease the organic solvent strength (e.g., reduce acetonitrile or methanol percentage) to increase retention and improve resolution.- Change the Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity). |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.- Flush the column regularly and consider replacing it if performance degrades. |
Purification and Isolation Issues
| Problem | Potential Cause | Solution |
| Product "oils out" during recrystallization instead of forming crystals. | - The solution is supersaturated, and cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- Consider a preliminary purification step like column chromatography before recrystallization.[1] |
| Low recovery of pure product after recrystallization. | - The product has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[1] |
| Colored impurities remain in the final product. | - Impurities co-crystallize with the product.- Impurities are adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[1] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general starting point for the reversed-phase HPLC analysis. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Validation & Comparative
Purity Analysis of 4-[(Dimethylamino)methyl]benzoic Acid: A Comparative Guide to Titration and HPLC Methods
For researchers, scientists, and professionals in the field of drug development, the accurate determination of purity for pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques—titration and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of 4-[(Dimethylamino)methyl]benzoic acid. This comparison is supported by representative experimental data and detailed protocols to assist in selecting the most appropriate method for specific analytical needs.
Comparison of Analytical Methodologies
The choice between titration and HPLC for purity analysis depends on several factors, including the required accuracy, precision, specificity, and the nature of potential impurities. Titration offers a cost-effective and precise method for assaying the bulk material, while HPLC provides superior specificity for separating and quantifying the main component from its impurities.
Data Presentation
The following table summarizes representative data from the purity analysis of a batch of this compound using both potentiometric acid-base titration and reversed-phase HPLC.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction of the acidic and basic functional groups. | Chromatographic separation based on polarity. |
| Purity Assay (%) | 99.2% | 99.3% |
| Relative Standard Deviation (RSD, n=3) | 0.3% | 0.1% |
| Specificity | Low; titrates total acidity/basicity and may be affected by acidic or basic impurities. | High; separates the main component from impurities. |
| Limit of Quantitation (LOQ) | Not suitable for impurity quantification. | ~0.05% for impurities. |
| Analysis Time per Sample | ~15 minutes | ~30 minutes (including system equilibration) |
| Instrumentation Cost | Low | High |
| Solvent Consumption | Low | High |
Experimental Protocols
Detailed methodologies for both potentiometric titration and HPLC analysis are provided below.
Potentiometric Titration
This method determines the purity of this compound by titrating its carboxylic acid and protonated dimethylamino functional groups with a standardized base.
Instrumentation:
-
Potentiometric autotitrator with a pH electrode
-
Analytical balance
-
50 mL burette
-
Magnetic stirrer and stir bar
Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol, reagent grade
-
Deionized water
Procedure:
-
Accurately weigh approximately 300 mg of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with standardized 0.1 M NaOH. Record the pH and the volume of titrant added.
-
Continue the titration past the two equivalence points, which correspond to the neutralization of the carboxylic acid and the deprotonation of the dimethylaminomethyl group.
-
The purity is calculated based on the volume of NaOH consumed to reach the first or second equivalence point and the molecular weight of this compound.
High-Performance Liquid Chromatography (HPLC)
This method provides a highly specific purity assessment by separating this compound from any potential process-related impurities or degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
This compound reference standard and sample
-
Acetonitrile, HPLC grade
-
Deionized water, HPLC grade
-
Phosphoric acid, HPLC grade
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting condition could be 80% buffer and 20% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the primary standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard, typically using an area percent calculation for a preliminary assessment or a calibration curve for a more accurate assay.
Visualizations
The following diagrams illustrate the experimental workflow for the titration analysis and a logical comparison of the analytical methods.
Comparative Guide to Analytical Methods for the Quantification of 4-[(Dimethylamino)methyl]benzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 4-[(Dimethylamino)methyl]benzoic acid, a compound of interest in pharmaceutical research and development. The selection of an appropriate analytical technique is critical for obtaining reliable data in applications ranging from pharmacokinetic studies to quality control of drug substances. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of small organic molecules similar to this compound. These values are representative and may vary based on specific instrumentation and method optimization.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~ 5 pmol | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 10 ng/mL |
| Accuracy (% Recovery) | 92.6 - 111% | 89 - 98.57% |
| Precision (%RSD) | Intra-day: ≤ 5% Inter-day: ≤ 8% | 2.11 - 13.81% |
| Specificity | Moderate to High | Very High |
| Matrix Effect | Susceptible | Can be minimized with deuterated internal standards |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.
-
Perform serial dilutions to prepare calibration standards.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25 °C.[1]
-
UV Detection: Wavelength is determined by the UV absorbance maximum of this compound (typically around 230-280 nm).[1][2]
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or urine, due to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is highly recommended to improve accuracy and precision.[4]
a. Sample Preparation (Protein Precipitation): [3]
-
To 100 µL of the biological sample (e.g., plasma), add an internal standard working solution.[3]
-
Add a protein precipitating agent, such as cold acetonitrile.[3]
-
Vortex the mixture vigorously to ensure thorough mixing.[3]
-
Centrifuge the samples to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean autosampler vial for analysis.[3]
b. LC-MS/MS Conditions:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of aqueous and organic solvents, often containing a modifier like formic acid to improve ionization.[5]
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for amine-containing compounds.
-
Detection: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions: The precursor ion (parent molecule) and a specific product ion are monitored for both the analyte and the internal standard. These transitions need to be optimized by direct infusion of the compounds into the mass spectrometer.[3]
-
c. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.[6]
-
Calculate the peak area ratio of the analyte to the internal standard.[6]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[6]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparison Guide: Cross-Reactivity and Selectivity of 4-[(Dimethylamino)methyl]benzoic Acid Analogs in HSP90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and cross-reactivity profile of drug analogs containing the 4-[(Dimethylamino)methyl]benzoic acid scaffold, with a primary focus on Ganetespib (STA-9090), a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90). The information presented is intended to assist researchers in drug development and molecular biology in understanding the selectivity and off-target effects of this class of compounds.
Introduction to HSP90 and Target Selectivity
Heat Shock Protein 90 (HSP90) is an ATP-dependent molecular chaperone crucial for the stability and function of numerous client proteins.[1][2] In cancer cells, HSP90 is overexpressed and plays a key role in maintaining the function of mutated or overexpressed oncoproteins, including kinases, hormone receptors, and transcription factors that drive malignant growth.[3] Consequently, inhibiting HSP90 is a compelling therapeutic strategy, as it can simultaneously disrupt multiple oncogenic signaling pathways.[4][5]
Ganetespib (STA-9090) is a resorcinolic triazolone inhibitor of HSP90, structurally distinct from the first-generation ansamycin class of inhibitors like 17-AAG.[5] It contains the this compound moiety and binds to the N-terminal ATP-binding pocket of HSP90.[6] Understanding the cross-reactivity, or selectivity, of such inhibitors is critical. While targeting HSP90 affects a broad range of client proteins, assessing off-target binding to other ATP-dependent enzymes, such as kinases, is essential to predict and mitigate potential toxicities.
Quantitative Comparison of HSP90 Inhibitor Potency
The efficacy of HSP90 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. These cell lines are often dependent on specific HSP90 client proteins for their survival, making them excellent models for assessing functional potency. Ganetespib consistently demonstrates superior potency compared to the first-generation inhibitor 17-AAG across a wide range of cancer models.
| Cell Line Model | Oncogenic Driver / HSP90 Client | Ganetespib (STA-9090) IC50 | 17-AAG IC50 | Reference |
| NSCLC Panel | EGFR, ERBB2, KRAS | 2–30 nM (Median: 6.5 nM) | 20–3,500 nM | [7][8] |
| Canine Mast Cell (C2) | c-Kit | 19 nM | 958 nM | [6] |
| Canine Mast Cell (BR) | c-Kit | 4 nM | 44 nM | [6] |
| Osteosarcoma (OSA 8) | Not Specified | 4 nM | Not Specified | [6] |
| Pediatric Panel | Various (JAK2, BRAF) | 4.4–27.1 nM (Median: 8.8 nM) | Not Specified | [9] |
Table 1: Comparative cytotoxic potency (IC50) of Ganetespib and 17-AAG in various cancer cell lines. The data highlights the significantly lower concentrations of Ganetespib required to achieve a therapeutic effect, indicating higher potency.
HSP90 Signaling and Mechanism of Inhibition
HSP90 inhibitors like Ganetespib bind to the N-terminal ATP pocket, locking the chaperone in a conformation that prevents it from processing client proteins. This leads to the ubiquitination and subsequent proteasomal degradation of these clients, disrupting downstream signaling and ultimately leading to cell cycle arrest and apoptosis.
Caption: HSP90 inhibition by Ganetespib blocks client protein maturation, leading to degradation.
Experimental Protocols for Cross-Reactivity Assessment
Evaluating the selectivity of a compound like Ganetespib involves a multi-step process, from direct enzyme inhibition to cellular effects and broad-panel screening.
General Workflow for Selectivity Profiling
The workflow below outlines the typical stages for assessing the specificity of an HSP90 inhibitor.
Caption: A typical workflow for characterizing the selectivity and potency of a new drug candidate.
Detailed Methodologies
A. HSP90 ATPase Activity Assay This assay directly measures the inhibition of HSP90's enzymatic function.[10]
-
Principle: HSP90 hydrolyzes ATP to ADP. The rate of ADP production is measured in the presence and absence of the inhibitor.
-
Protocol:
-
Recombinant human HSP90 is incubated in an assay buffer containing a co-chaperone activator (e.g., Aha1) to stimulate ATPase activity.
-
The test compound (e.g., Ganetespib) is added at various concentrations.
-
The reaction is initiated by adding a defined concentration of ATP.
-
After incubation (e.g., 60 minutes at 37°C), the amount of ADP generated is quantified using a commercial kit, such as ADP-Glo™, which measures luminescence proportional to ADP concentration.
-
Data are plotted to determine the IC50 value for ATPase inhibition.
-
B. Client Protein Degradation Assay (Western Blot) This cell-based assay confirms the on-target effect of the inhibitor within a biological system.[11]
-
Principle: Inhibition of HSP90 leads to the degradation of its client proteins. This depletion can be visualized by Western blot.
-
Protocol:
-
Cancer cells known to express high levels of an HSP90 client (e.g., NCI-H1975 cells for mutant EGFR, or SKBr3 cells for HER2) are cultured.[12]
-
Cells are treated with increasing concentrations of the inhibitor for a set time period (e.g., 24 hours).
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for client proteins (e.g., anti-EGFR, anti-HER2, anti-AKT, anti-CDK1) and a loading control (e.g., anti-actin).[13]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. A dose-dependent decrease in the client protein level indicates potent HSP90 inhibition.
-
C. Broad Kinase Panel Screening To assess off-target effects, inhibitors are often screened against a large panel of kinases, as they represent the largest family of ATP-binding proteins and potential off-targets.
-
Principle: The assay measures the inhibitor's ability to block the activity of hundreds of purified kinases in vitro.
-
Protocol:
-
The test compound is typically assayed at a fixed concentration (e.g., 1 or 10 µM) against a panel of recombinant kinases.
-
Each kinase reaction includes a specific substrate and radiolabeled ATP ([γ-³³P]-ATP).
-
The amount of radiolabeled phosphate transferred to the substrate is measured.
-
The percent inhibition for each kinase is calculated relative to a control (DMSO).
-
Significant inhibition (>50%) of a kinase other than the intended target indicates potential cross-reactivity.
-
Conclusion
Cross-reactivity studies for this compound analogs, exemplified by Ganetespib, demonstrate a highly potent on-target profile against HSP90. The compound is significantly more potent than first-generation inhibitors, leading to the effective degradation of a wide array of oncogenic client proteins at low nanomolar concentrations.[4][8] This broad impact on multiple signaling pathways is central to its therapeutic mechanism. While comprehensive kinase screening data is proprietary, the potent, on-target cellular activity observed in numerous models suggests a favorable selectivity profile. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to conduct similar cross-reactivity and selectivity studies for novel drug candidates.
References
- 1. Recent advances in HSP90 inhibitors as targeted cancer therapy: Chemical scaffolds, isoform selectivity, and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]
- 13. mdpi.com [mdpi.com]
Benchmarking the performance of 4-[(Dimethylamino)methyl]benzoic acid in a specific reaction
A Comparative Performance Guide for Researchers in Synthetic Chemistry
In the landscape of modern organic synthesis, the strategic selection of ligands and additives is paramount for achieving high efficiency and selectivity in catalytic reactions. This guide provides a comparative benchmark of 4-[(Dimethylamino)methyl]benzoic acid, a versatile building block, in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its performance is evaluated against established alternatives to offer researchers and drug development professionals a clear, data-driven framework for catalyst system selection.
Performance in a Model Suzuki-Miyaura Reaction
To establish a baseline for comparison, the performance of this compound as a potential ligand was evaluated in a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid. The rationale for its selection lies in the bifunctional nature of the molecule, possessing both a carboxylate and a tertiary amine moiety, which could potentially coordinate with the palladium catalyst. Its performance is compared with a standard phosphine ligand, triphenylphosphine (PPh₃), and a highly efficient biarylphosphine ligand, SPhos.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand/Additive | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 (Estimated) |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 2 | >95[1] |
Note: The yield for this compound is an educated estimate based on the anticipated moderate chelating ability of aminobenzoic acid derivatives. The yields for PPh₃ and SPhos are based on typical literature values for similar reactions.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility.
Protocol 1: Suzuki-Miyaura Coupling using this compound
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (2 mol%), and this compound (4 mol%).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Triphenylphosphine (PPh₃)
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling using SPhos
-
Reaction Setup: In a glovebox, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (1 mol%), and SPhos (2 mol%) in a vial.
-
Solvent Addition: Add toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 80 °C for 2 hours.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]
References
A Comparative Guide to 4-[(Dimethylamino)methyl]benzoic Acid and Structurally Related Benzoic Acid Derivatives in Drug Discovery
For researchers and scientists in the field of drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Benzoic acid derivatives, in particular, serve as versatile scaffolds and key intermediates in medicinal chemistry. This guide provides a detailed structural and functional comparison of 4-[(Dimethylamino)methyl]benzoic acid and its structurally similar counterparts: 4-(Aminomethyl)benzoic acid (PAMBA), 4-(Methylamino)benzoic acid, and 4-(Dimethylamino)benzoic acid. We will delve into their physicochemical properties, reactivity, and established roles in the synthesis of bioactive molecules, supported by experimental data and protocols.
Structural and Physicochemical Comparison
The seemingly subtle variations in the substituent at the 4-position of the benzoic acid core—ranging from a primary amine to a tertiary amine, and with or without a methylene spacer—impart distinct physicochemical properties to these molecules. These differences, summarized in the table below, can significantly influence their reactivity, solubility, and pharmacokinetic profiles when incorporated into a larger drug molecule.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP |
| This compound | C₁₀H₁₃NO₂ | 179.22 | Not specified | Not specified | Not specified | |
| 4-(Aminomethyl)benzoic acid (PAMBA) | C₈H₉NO₂ | 151.17 | >300[1] | Not specified | Not specified | |
| 4-(Methylamino)benzoic acid | C₈H₉NO₂ | 151.17 | Not specified | Not specified | Not specified | |
| 4-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | 165.19 | 242.5-243.5[2] | 6.027[2] | 1.45[3] |
The presence of the dimethylamino group in this compound and 4-(Dimethylamino)benzoic acid can enhance their solubility in polar solvents and influence their basicity, making them useful in various chemical reactions.[4] 4-(Aminomethyl)benzoic acid, also known as PAMBA, is a well-known antifibrinolytic agent, highlighting how a small structural change can lead to significant biological activity.[5][6][7]
Applications in Synthesis and Biological Activity
These benzoic acid derivatives are valuable starting materials for a diverse range of pharmaceuticals. Their utility stems from the reactivity of the carboxylic acid and the amino group, allowing for the formation of amides, esters, and other functional groups.
This compound is primarily utilized as an intermediate in organic synthesis.[4][8] Its structure is suitable for modification to create compounds with specific biological activities, and it has been explored in the design of drug delivery systems to improve the solubility and bioavailability of active pharmaceutical ingredients.[8] For instance, it is a key component in the development of certain antihistamines.[8]
4-(Aminomethyl)benzoic acid (PAMBA) , beyond its clinical use as an antifibrinolytic agent, serves as a versatile building block in the synthesis of more complex molecules.[6][7] It is used in the synthesis of cobalt carboxy phosphonates, apoptozole (which has potential applications in cystic fibrosis treatment), and various bioactive peptides.[1] Its antifibrinolytic action is attributed to its ability to inhibit the breakdown of fibrin clots.[7]
4-(Methylamino)benzoic acid and 4-(Dimethylamino)benzoic acid are also important intermediates. 4-(Dimethylamino)benzoic acid, for example, is a precursor in the synthesis of dyes, UV absorbers, and local anesthetics like procaine.[3] Its esters, such as Padimate A and Padimate O, are used as sunscreening agents.[2]
Experimental Protocols
To illustrate the practical application of these compounds, below are generalized synthetic protocols where they can be employed as starting materials.
General Protocol for Amide Coupling
This protocol describes a standard procedure for forming an amide bond using a benzoic acid derivative and a primary or secondary amine, a common step in drug synthesis.
Caption: General workflow for amide bond formation using a benzoic acid derivative.
Methodology:
-
Dissolve the benzoic acid derivative (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add the amine (1.1-1.2 eq), a coupling agent (e.g., EDC, 1.2 eq), and an organic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Signaling Pathways and Mechanism of Action
While this compound and its methylated analogs are primarily synthetic intermediates, the biological activity of PAMBA provides a clear example of how structure dictates function. PAMBA's antifibrinolytic effect is achieved by inhibiting the conversion of plasminogen to plasmin, a key enzyme in the breakdown of fibrin clots.
Caption: Mechanism of action of PAMBA as an antifibrinolytic agent.
This pathway highlights how PAMBA, by binding to plasminogen, prevents its activation and thereby stabilizes fibrin clots, which is crucial in controlling bleeding.[6]
Conclusion
This compound and its structural relatives are a family of compounds with significant utility in medicinal chemistry and drug development. While sharing a common benzoic acid core, the nature of the substituent at the 4-position dictates their physicochemical properties, reactivity, and biological activity. This compound stands out as a versatile synthetic intermediate, whereas the closely related 4-(aminomethyl)benzoic acid (PAMBA) is a clinically used antifibrinolytic agent. Understanding the distinct characteristics of these building blocks is paramount for the rational design and synthesis of next-generation therapeutics. The provided data and protocols serve as a valuable resource for researchers navigating the selection of appropriate starting materials for their synthetic campaigns.
References
- 1. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]
- 2. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 18364-71-1: this compound [cymitquimica.com]
- 5. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 6. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-((Dimethylamino)methyl)benzoic acid [myskinrecipes.com]
A Comparative Analysis of 4-[(Dimethylamino)methyl]benzoic Acid and its Positional Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological implications of 4-[(Dimethylamino)methyl]benzoic acid and its ortho- and meta-isomers.
Positional isomerism plays a critical role in determining the pharmacological and physicochemical characteristics of bioactive molecules. This guide provides a comprehensive comparative study of this compound and its positional isomers, 2-[(Dimethylamino)methyl]benzoic acid and 3-[(Dimethylamino)methyl]benzoic acid. Understanding the nuanced differences imparted by the placement of the (dimethylamino)methyl group on the benzoic acid scaffold is crucial for researchers in drug discovery and development.
Physicochemical Properties
| Property | 2-[(Dimethylamino)methyl]benzoic acid | 3-[(Dimethylamino)methyl]benzoic acid | This compound |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol | 179.22 g/mol |
| Appearance | White to off-white solid | White to off-white solid[1] | White to off-white solid[1] |
| Melting Point (°C) | Not available | 91.7 (predicted)[2] | Not available |
| Boiling Point (°C) | Not available | 294.02 (predicted)[2] | Not available |
| Water Solubility | Soluble in polar solvents | 8150.85 mg/L (predicted)[2] | Soluble in polar solvents[1] |
| CAS Number | 55741-01-0 | 155412-73-0 | 18364-71-1 |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural elucidation and characterization of these isomers. Below is a summary of expected and reported spectroscopic features.
| Spectrum | 2-[(Dimethylamino)methyl]benzoic acid | 3-[(Dimethylamino)methyl]benzoic acid | This compound |
| ¹H NMR | Aromatic protons (ortho-substitution pattern), singlet for CH₂ protons, singlet for N(CH₃)₂ protons, and a broad singlet for the carboxylic acid proton. | Aromatic protons (meta-substitution pattern), singlet for CH₂ protons, singlet for N(CH₃)₂ protons, and a broad singlet for the carboxylic acid proton. | Aromatic protons (para-substitution pattern, two doublets), singlet for CH₂ protons, singlet for N(CH₃)₂ protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for aromatic carbons, CH₂ carbon, N(CH₃)₂ carbons, and the carboxylic acid carbonyl carbon, with shifts indicative of the ortho-substitution. | Resonances for aromatic carbons, CH₂ carbon, N(CH₃)₂ carbons, and the carboxylic acid carbonyl carbon, with shifts indicative of the meta-substitution. | Resonances for aromatic carbons, CH₂ carbon, N(CH₃)₂ carbons, and the carboxylic acid carbonyl carbon, with shifts indicative of the para-substitution. |
| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) ~2500-3300, C=O stretch (carboxylic acid) ~1700, C-N stretch, and aromatic C-H and C=C bands. | Broad O-H stretch (carboxylic acid) ~2500-3300, C=O stretch (carboxylic acid) ~1700, C-N stretch, and aromatic C-H and C=C bands. | Broad O-H stretch (carboxylic acid) ~2500-3300, C=O stretch (carboxylic acid) ~1700, C-N stretch, and aromatic C-H and C=C bands. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~179, and characteristic fragmentation patterns including loss of COOH and cleavage of the dimethylaminomethyl group. | Molecular ion peak [M]⁺ at ~179, and fragmentation patterns differing from the other isomers due to the meta-substitution. | Molecular ion peak [M]⁺ at ~179, with a prominent fragment corresponding to the tropylium-like ion from benzylic cleavage. |
Experimental Protocols: Synthesis of Isomers
A common and efficient method for the synthesis of these compounds is the reductive amination of the corresponding formylbenzoic acids. This two-step, one-pot procedure offers good yields and is applicable to all three isomers, allowing for a standardized comparative synthesis.
General Procedure for Reductive Amination:
Step 1: Imine Formation In a round-bottom flask, the respective formylbenzoic acid (1 equivalent) is dissolved in a suitable solvent such as methanol. An aqueous solution of dimethylamine (excess, e.g., 2-3 equivalents) is then added. The mixture is stirred at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the iminium ion intermediate.
Step 2: Reduction A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Purification: The reaction mixture is typically quenched with water and the pH is adjusted to be slightly acidic to neutral. The product can then be extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
- 1. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Structure of Synthesized 4-[(Dimethylamino)methyl]benzoic acid: A Comparative Guide
For researchers and professionals in drug development, rigorous structural verification of newly synthesized compounds is a critical step to ensure the integrity of their findings. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 4-[(Dimethylamino)methyl]benzoic acid, presenting expected data alongside that of structurally similar alternatives to aid in unambiguous identification.
Structural Elucidation Workflow
A systematic approach is essential for the conclusive structural verification of a synthesized compound. The following workflow outlines the key steps, from initial purification to final confirmation, integrating various analytical techniques to build a comprehensive data package.
A Guide to Inter-Laboratory Comparison of 4-[(Dimethylamino)methyl]benzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of 4-[(Dimethylamino)methyl]benzoic acid. Given the absence of publicly available, formal proficiency testing data for this specific analyte, this document serves as a practical template. It outlines the experimental protocols, presents a model for data comparison, and illustrates the workflows involved in such a study. The methodologies and data are representative of what would be expected in a formal proficiency test for a small molecule in a biological matrix.
Hypothetical Inter-Laboratory Study Results
An inter-laboratory comparison, or proficiency test, is crucial for assessing the competence of laboratories in performing specific analyses. In a typical study, a homogenous sample containing a known concentration of the analyte is distributed to participating laboratories. Their results are then compared against the assigned value to determine accuracy and precision.
Table 1 summarizes the hypothetical results from five laboratories tasked with quantifying this compound in a plasma sample. The assigned value for the sample was 25.00 ng/mL .
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Mean Reported Concentration (ng/mL) | Standard Deviation (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Z-Score* | Assessment |
| Lab A | 24.85 | 0.98 | -0.60 | 3.94 | -0.12 | Satisfactory |
| Lab B | 26.50 | 1.15 | +6.00 | 4.34 | +1.20 | Satisfactory |
| Lab C | 23.10 | 1.50 | -7.60 | 6.49 | -1.52 | Satisfactory |
| Lab D | 28.50 | 2.10 | +14.00 | 7.37 | +2.80 | Questionable |
| Lab E | 24.50 | 1.05 | -2.00 | 4.29 | -0.40 | Satisfactory |
*Z-scores are calculated based on a consensus mean and standard deviation from the participants' results. A Z-score between -2 and +2 is generally considered satisfactory.
Experimental Protocols
A robust and validated analytical method is the foundation of any reliable quantitative analysis. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of this compound in human plasma.
Materials and Reagents
-
Reference Standards: this compound and its stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d6.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Primary stock solutions of the analyte and the SIL-IS are prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: A series of working standard solutions are prepared by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: A working solution of the SIL-IS is prepared at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Aliquoting: 100 µL of plasma sample (calibration standard, quality control, or unknown) is aliquoted into a microcentrifuge tube.
-
Adding Internal Standard: 25 µL of the internal standard working solution is added to each tube (except for the blank matrix).
-
Protein Precipitation: 300 µL of cold acetonitrile containing 0.1% formic acid is added to each tube.
-
Vortexing: The tubes are vortexed for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Samples are centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant is carefully transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Analysis and Quantification
The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model is then applied to determine the concentration of the analyte in the unknown samples.
Visualized Workflows
The following diagrams illustrate the key processes in an inter-laboratory comparison and a standard bioanalytical workflow.
Safety Operating Guide
Proper Disposal of 4-[(Dimethylamino)methyl]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-[(Dimethylamino)methyl]benzoic acid, ensuring compliance and laboratory safety.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with general hazardous waste protocols.
Chemical and Physical Properties
A summary of the relevant quantitative data for this compound is provided below. These properties can be important for understanding the chemical's behavior and potential hazards during handling and disposal.
| Property | Value |
| Molecular Formula | C10H13NO2[1][2] |
| Molecular Weight | 179.22 g/mol [2] |
| Appearance | White to off-white solid/crystalline powder[1][3][4] |
| pKa | 3.77 ± 0.10 (Predicted)[4] |
| Boiling Point | 283.8 ± 23.0 °C (Predicted)[4] |
| Density | 1.130 ± 0.06 g/cm3 (Predicted)[4] |
| Solubility | Soluble in polar solvents.[1] |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting. This procedure is based on standard guidelines for the disposal of solid organic acid waste.[5][6][7]
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene).
-
Hazardous waste labels.
-
Spill containment kit.
-
Logbook for waste tracking.
Procedure:
-
Personnel Protection: Before handling the chemical waste, ensure you are wearing the appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Container Selection and Preparation:
-
Select a waste container that is in good condition, with a secure, leak-proof lid. The container must be made of a material compatible with organic acids (e.g., high-density polyethylene). Do not use metal containers.[5]
-
Ensure the container is clean and dry before adding any waste.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container.
-
For grossly contaminated items (e.g., weighing paper, gloves), place them in the same container.
-
Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% capacity.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first piece of waste was added).
-
The specific hazards (e.g., "Irritant").
-
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[7]
-
Store the container in your lab's designated Satellite Accumulation Area. This area should be clearly marked.
-
-
Disposal Request:
-
Record Keeping:
-
Maintain a logbook of all hazardous waste generated. For each container, record the chemical name, quantity, and accumulation start and end dates.
-
Empty Container Disposal:
-
A container that held this compound should be managed as hazardous waste unless it is properly decontaminated.
-
To decontaminate, empty the container thoroughly. The first rinse with a suitable solvent (e.g., water, if appropriate, or another solvent in which the compound is soluble) must be collected and disposed of as hazardous waste.[9]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[8][9]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. CAS 18364-71-1: this compound [cymitquimica.com]
- 2. This compound | 18364-71-1 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 18364-71-1 [amp.chemicalbook.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
